HS94
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H15N5O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[5,4-d]pyrimidin-6-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C15H15N5O2S/c1-15(2,13(16)22)23-14-18-11-10(12(21)19-14)8-17-20(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,16,22)(H,18,19,21) |
Clé InChI |
HIGNONZTHOPLMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to HSGN-94: A Novel Oxadiazole-Containing Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSGN-94 is a novel oxadiazole-containing compound that has demonstrated significant promise as an antibacterial agent, particularly against drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of HSGN-94. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
HSGN-94 is chemically known as 4-((cis-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide.[1] Its structure is characterized by a central N-(1,3,4-oxadiazol-2-yl)benzamide core, which is crucial for its antibacterial activity.
| Property | Value | Source |
| Chemical Formula | C23H23F3N4O4S | MedKoo Biosciences[1] |
| Molecular Weight | 508.51 g/mol | MedKoo Biosciences[1] |
| IUPAC Name | 4-((cis-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | MedKoo Biosciences[1] |
| CAS Number | 25494 | MedKoo Biosciences[1] |
| Appearance | To be determined | MedKoo Biosciences[1] |
| Purity | >98% | MedKoo Biosciences[1] |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry and dark environment. | MedKoo Biosciences[1] |
Mechanism of Action: Inhibition of Lipoteichoic Acid (LTA) Biosynthesis
HSGN-94 exerts its antibacterial effect by inhibiting the biosynthesis of lipoteichoic acid (LTA), an essential component of the cell wall in Gram-positive bacteria. The mechanism of action involves a dual-pronged attack on the LTA synthesis pathway.
Key Molecular Targets:
-
Direct Binding to PgcA: HSGN-94 directly binds to phosphoglucomutase (PgcA). PgcA is a crucial enzyme that catalyzes the conversion of glucose-6-phosphate to glucose-1-phosphate, a key initial step in the LTA biosynthesis pathway. By inhibiting PgcA, HSGN-94 effectively halts the production of the necessary precursors for LTA synthesis.
-
Downregulation of PgsA: The compound also leads to the downregulation of phosphatidylglycerol phosphate synthase (PgsA). PgsA is responsible for the synthesis of phosphatidylglycerol, a lipid carrier molecule essential for the elongation of the LTA polymer chain.
This multi-target inhibition of the LTA biosynthesis pathway disrupts the integrity of the bacterial cell wall, ultimately leading to cell death.
Caption: Mechanism of action of HSGN-94, illustrating the inhibition of the LTA biosynthesis pathway.
Biological Activity
HSGN-94 exhibits potent antibacterial activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains.
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus (Methicillin-Sensitive) | 0.25 - 1 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.25 - 1 |
| Staphylococcus aureus (Vancomycin-Resistant) | 0.25 - 1 |
| Staphylococcus epidermidis | 0.25 - 1 |
| Streptococcus pneumoniae (Drug-Resistant) | Potent activity |
| Streptococcus pyogenes | Potent activity |
| Enterococcus faecium (Vancomycin-Resistant) | Potent activity |
| Enterococcus faecalis (Vancomycin-Resistant) | Potent activity |
| Listeria monocytogenes | Potent activity |
Anti-Biofilm Activity: HSGN-94 has been shown to be a potent inhibitor of biofilm formation in both MRSA and vancomycin-resistant Enterococci (VRE).
Cytotoxicity: The compound has a favorable safety profile, showing no toxicity to human keratinocyte (HaCaT) cells at concentrations up to 64 μg/mL.
Experimental Protocols
This section details the methodologies for key experiments used to characterize HSGN-94.
Synthesis of HSGN-94
A detailed synthetic scheme for HSGN-94 and its analogs can be found in the supporting information of the primary research publication. The general approach involves a multi-step synthesis culminating in the coupling of the substituted benzamide and oxadiazole moieties.
Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of HSGN-94.
Protocol:
-
Bacterial Culture: Grow bacterial strains overnight in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum, typically corresponding to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of HSGN-94 in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of HSGN-94 that completely inhibits visible bacterial growth.
Protein Pull-Down Assay to Identify HSGN-94 Binding Partners
Caption: Experimental workflow for the protein pull-down assay to identify HSGN-94 targets.
Protocol:
-
Probe Synthesis: A biotinylated analog of HSGN-94 is synthesized to serve as a probe.
-
Cell Lysis: S. aureus cells are cultured and then lysed to release cellular proteins.
-
Incubation: The cell lysate is incubated with the biotinylated HSGN-94 probe. A control sample is also prepared containing the probe and a large excess of non-biotinylated HSGN-94 to competitively inhibit specific binding.
-
Affinity Capture: Streptavidin-coated magnetic beads are added to the lysates to capture the biotinylated probe and any interacting proteins.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry. Proteins that are present in the probe-only sample but absent or significantly reduced in the competitive control are identified as potential binding partners of HSGN-94.
In Vivo Efficacy in a Murine Skin Infection Model
Protocol:
-
Animal Model: A skin infection is established in mice by subcutaneous injection of a clinical isolate of MRSA.
-
Treatment: A topical formulation of HSGN-94 is applied to the infected area at specified time points post-infection.
-
Assessment of Bacterial Load: At the end of the treatment period, the infected skin tissue is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs), thereby quantifying the bacterial load.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines in the infected tissue can be measured using techniques such as ELISA to assess the inflammatory response.
Conclusion
HSGN-94 is a promising new antibacterial agent with a novel mechanism of action targeting the essential LTA biosynthesis pathway in Gram-positive bacteria. Its potent activity against drug-resistant strains and favorable preliminary safety profile make it an attractive candidate for further preclinical and clinical development. The detailed information provided in this guide is intended to facilitate and accelerate ongoing research efforts aimed at combating the growing threat of antibiotic resistance.
References
An In-depth Technical Guide to HS94 (CAS No. 1892594-93-2): A Selective DAPK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HS94, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). This compound has emerged as a critical tool for investigating the physiological and pathological roles of DAPK3, particularly in the context of hypertension and other cardiovascular diseases.
Chemical and Physical Properties
This compound, with the chemical name 2-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide, is a small molecule inhibitor developed through a structure-guided drug design approach. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 1892594-93-2 |
| Molecular Formula | C₁₅H₁₅N₅O₂S |
| Formula Weight | 329.38 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% (as determined by HPLC) |
Biological Activity and Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of DAPK3. Its primary mechanism of action is the inhibition of the kinase activity of DAPK3, which plays a crucial role in various cellular processes, including smooth muscle contraction, apoptosis, and inflammation.[1]
Kinase Selectivity
This compound was developed to provide a more selective tool for studying DAPK3 function compared to broader-spectrum kinase inhibitors. Its selectivity has been demonstrated against other kinases, most notably the Pim kinase family.[2]
| Kinase Target | Inhibition Constant (Kᵢ) |
| DAPK3 | 126 nM |
| Pim-3 | 2.5 µM (>20-fold selectivity) |
Data extracted from Carlson et al., 2018 as cited in related literature.
DAPK3 Signaling Pathway in Hypertension
DAPK3 is a key regulator of vascular smooth muscle contraction and is implicated in the pathogenesis of hypertension.[1] In response to vasoconstrictor stimuli, DAPK3 can phosphorylate and activate downstream targets, leading to increased vascular tone. The signaling cascade involves several interconnected pathways, including reactive oxygen species (ROS) production and the activation of other stress-related kinases.[1][3]
Experimental Protocols
The following protocols are based on methodologies described in the primary literature for the characterization of DAPK3 inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against DAPK3. Specific assay formats may vary (e.g., radiometric, fluorescence-based).[4][5][6]
Objective: To determine the IC₅₀ or Kᵢ of this compound for DAPK3.
Materials:
-
Recombinant human DAPK3 enzyme
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., ³²P-ATP for radiometric assays, or specific antibodies for ELISA-based methods)
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
-
In a microplate, add the DAPK3 enzyme, the kinase substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀.
In Vivo Blood Pressure Measurement in a Hypertensive Mouse Model
This protocol describes a non-invasive method for assessing the effect of this compound on blood pressure in spontaneously hypertensive mice.[7][8][9][10]
Objective: To evaluate the anti-hypertensive efficacy of this compound in vivo.
Animal Model: Spontaneously Hypertensive Mice or Rats.
Materials:
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline).[11]
-
Non-invasive blood pressure measurement system (tail-cuff method).
-
Animal restraints and warming platform.
Procedure:
-
Acclimatize the animals to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
Record baseline blood pressure and heart rate for each animal.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
At specified time points post-administration, measure systolic and diastolic blood pressure and heart rate using the tail-cuff system.
-
For each measurement, perform a series of readings and average the values to ensure accuracy.
-
Analyze the data to determine the effect of this compound on blood pressure compared to the vehicle control group.
Summary of In Vivo Studies
While specific in vivo data for this compound is limited in publicly available abstracts, the primary research by Carlson et al. (2018) focused on a related dual Pim/DAPK3 inhibitor, HS56.[2] Those studies demonstrated that inhibition of this pathway could effectively lower blood pressure in spontaneously hypertensive mice in a dose-dependent manner without significantly affecting heart rate.[2] It is inferred that this compound, as a selective DAPK3 inhibitor, was used in these studies as a tool to dissect the specific contribution of DAPK3 to the observed anti-hypertensive effects.
Experimental Workflow
The development and characterization of this compound likely followed a structured workflow from initial screening to in vivo validation.
Conclusion
This compound is a valuable chemical probe for elucidating the role of DAPK3 in health and disease. Its selectivity over other kinases makes it a superior tool for targeted studies compared to less specific inhibitors. The primary application of this compound has been in the investigation of DAPK3's role in regulating vascular smooth muscle contractility and its contribution to hypertension. Further research utilizing this compound may uncover additional functions of DAPK3 and validate it as a therapeutic target for cardiovascular and other diseases.
References
- 1. Death-associated protein kinase 3 mediates vascular inflammation and development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Pim Kinases and DAPK3 to Control Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kentscientific.com [kentscientific.com]
- 10. ahajournals.org [ahajournals.org]
- 11. selleckchem.com [selleckchem.com]
The Dichotomous Role of GRP94/HS94 in Apoptotic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-Regulated Protein 94 (GRP94), also known as heat shock protein 94 (HS94) or gp96, is the endoplasmic reticulum (ER) paralog of the cytosolic HSP90 chaperone.[1] As the most abundant glycoprotein in the ER lumen, GRP94 is a master regulator of ER homeostasis, playing a critical role in protein folding, quality control, calcium storage, and the degradation of misfolded proteins.[2][3] Its expression is induced by various perturbations that disrupt ER function, a condition known as ER stress.[4] The cellular response to ER stress, the Unfolded Protein Response (UPR), is a double-edged sword: it initially promotes adaptation and survival, but triggers apoptosis if homeostasis cannot be restored.[1][5] GRP94 stands at the crossroads of these opposing outcomes, exhibiting both potent anti-apoptotic functions and involvement in pro-apoptotic signaling, making it a critical, context-dependent modulator of cell fate and a compelling target for therapeutic intervention.
Core Anti-Apoptotic Mechanisms of GRP94
GRP94 primarily functions as a cytoprotective chaperone, suppressing apoptosis through several distinct mechanisms. This protective role is crucial for cell survival under stress and is often exploited by cancer cells to evade cell death.
Alleviation of ER Stress and the Unfolded Protein Response (UPR)
Under ER stress, the accumulation of unfolded proteins activates three key sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[5][6] GRP94, along with other chaperones like BiP/GRP78, is upregulated as a core component of the UPR.[5] Its primary role is to bind to and refold misfolded proteins, thereby reducing the protein load and restoring ER homeostasis.[7] By successfully managing ER stress, GRP94 prevents the UPR from switching to its pro-apoptotic output, which would otherwise activate downstream effectors of cell death.[1]
Chaperoning of Pro-Survival Client Proteins
GRP94 is essential for the folding, stability, and maturation of a select group of client proteins, many of which are critical components of pro-survival and pro-proliferative signaling pathways.[7]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): GRP94 acts as a chaperone for IGF-1R, a key receptor in a potent anti-apoptotic and pro-growth pathway.[2] GRP94 deficiency leads to impaired IGF-1R signaling, making cells more susceptible to stress-induced apoptosis via the AKT/Bim axis.[2]
-
Receptor Tyrosine Kinases (RTKs): In various cancers, GRP94 stabilizes oncogenic RTKs such as HER2 and EGFR.[8] Inhibition of GRP94 results in the degradation of these client proteins, disrupting their downstream signaling and inducing apoptosis.[8]
-
Integrins: GRP94 chaperones multiple integrin subunits, which are crucial for cell adhesion, migration, and survival signals. GRP94 inhibition can lead to integrin degradation, contributing to anti-metastatic and pro-apoptotic effects.[8]
Regulation of the Wnt Signaling Pathway
In multiple myeloma and other cancers, GRP94 plays a critical role in the canonical Wnt signaling pathway. It is required for the proper maturation of the Wnt co-receptor LRP6.[1][8] GRP94 knockdown leads to the degradation of LRP6, which in turn prevents the stabilization and nuclear accumulation of β-catenin.[8] This compromises the expression of Wnt target genes, including the anti-apoptotic protein survivin, ultimately leading to the induction of apoptosis.[1][8]
Maintenance of ER Calcium Homeostasis
GRP94 is a calcium-binding protein that contributes to the high calcium storage capacity of the ER.[7][9] Stable ER calcium levels are vital for proper protein folding and cellular signaling. Disruption of this homeostasis is a potent trigger for ER stress and apoptosis. By helping to buffer ER calcium, GRP94 suppresses a key trigger for oxidative stress and cell death.[9][10]
GRP94's Involvement in Pro-Apoptotic Signaling
While predominantly a pro-survival molecule, GRP94 is implicated in apoptosis under conditions of severe, unresolved cellular stress.
Consequence of Overwhelming ER Stress
The primary context for GRP94's association with apoptosis is the failure of the UPR to restore homeostasis. When ER stress is prolonged or too severe to be resolved by chaperones like GRP94, the UPR signaling pathways, particularly through IRE1 and PERK, activate pro-apoptotic transcription factors such as CHOP (C/EBP homologous protein).[1][11] CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic BH3-only proteins, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.[1][12]
Proteolytic Cleavage During Apoptosis
In certain apoptotic processes, such as that induced by the chemotherapeutic agent etoposide, GRP94 itself becomes a target of proteolytic cleavage.[10] Studies have shown that GRP94 can be cleaved by calpain, a calcium-dependent protease, generating a smaller 80 kDa fragment.[10] This cleavage may inactivate GRP94's cytoprotective functions, contributing to the progression of the apoptotic cascade.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the impact of GRP94 modulation on apoptosis and related cellular processes.
Table 1: Effects of GRP94 Depletion on Cell Fate
| Cell Line | Method of GRP94 Depletion | Observed Effect | Significance | Reference |
|---|---|---|---|---|
| A549 (Lung AD) | Gene Knockout | Significant inhibition of cell proliferation | P < 0.05 | [13] |
| A549 (Lung AD) | Gene Knockdown | Significant increase in the rate of cell apoptosis | P < 0.01 | [13] |
| Porcine HSCs | Gene Knockdown | Significant effect on Bcl-2 and Caspase-3 protein levels | P < 0.01 | [11] |
| SH-SY5Y (Neuroblastoma) | Antisense GRP94 | Reduced cell viability after hypoxia/reoxygenation | - | [9] |
| Jurkat | Antisense GRP94 | Decreased cell viability in etoposide-treated cells | - |[10] |
Table 2: GRP94 and Regulation of Apoptosis-Related Proteins
| Condition | Target Protein | Effect of GRP94 Knockout/Knockdown | Reference |
|---|---|---|---|
| A549 cells | CHOP | Significant Increase | [13] |
| A549 cells | Caspase-7 | Significant Increase | [13] |
| Porcine HSCs | Bcl-2 | Decrease | [11] |
| Porcine HSCs | Caspase-3 | Increase | [11] |
| Multiple Myeloma cells | Survivin | Decrease | [1][8] |
| Pancreatic β cells | Bim | Increase |[2] |
Key Experimental Methodologies
The study of GRP94's role in apoptosis relies on a variety of molecular and cellular biology techniques. Below are protocols for key cited experiments.
GRP94 Knockdown using siRNA
-
Objective: To transiently reduce the expression of GRP94 to study the functional consequences.
-
Protocol:
-
Cell Culture: Plate cells (e.g., porcine hepatic stellate cells) in 6-well plates and culture until they reach 60-70% confluency.[11]
-
Transfection Reagent Preparation: Dilute siRNA targeting the GRP94 gene and a negative control siRNA in a serum-free medium. Separately, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes dropwise to the cells in the 6-well plates.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Verification: Harvest the cells and perform Western blotting or qRT-PCR to confirm the successful knockdown of GRP94 protein or mRNA levels, respectively.[11]
-
Analysis of Apoptosis by Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells following GRP94 manipulation.
-
Protocol:
-
Cell Treatment: Culture cells (e.g., A549) with or without GRP94 knockdown.[13]
-
Harvesting: Detach cells using a gentle enzyme-free dissociation solution and collect them by centrifugation. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic or necrotic.[13]
-
Immunoprecipitation for Interaction Screening
-
Objective: To identify proteins that interact with GRP94 under specific conditions (e.g., ER stress).
-
Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions using a lysis buffer containing protease inhibitors.[14]
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to GRP94 overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed with a non-specific IgG antibody.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry (LC-MS/MS) to identify GRP94-interacting partners.[14]
-
Conclusion and Therapeutic Implications
GRP94/HS94 occupies a pivotal and complex position in the regulation of apoptosis. Its primary function as an ER chaperone is staunchly anti-apoptotic, protecting cells from stress-induced death by maintaining protein and calcium homeostasis and by stabilizing pro-survival client proteins.[2][9] This cytoprotective role is frequently co-opted by cancer cells to withstand the intrinsic stresses of malignancy and to resist therapy.[8][13] Consequently, the inhibition of GRP94 has emerged as a promising strategy in oncology to destabilize multiple oncogenic drivers simultaneously and sensitize cancer cells to apoptosis.[8]
Conversely, under conditions of overwhelming and persistent stress, the cellular machinery that upregulates GRP94 is the same that ultimately triggers apoptosis when its efforts fail. Understanding this context-dependent duality is paramount for drug development professionals. Targeting GRP94 could involve direct inhibition to induce apoptosis in cancer cells or, in other contexts like neurodegenerative or ischemic diseases, strategies to enhance GRP94 expression or function could prove beneficial in protecting vulnerable cells from ER stress-induced death. The continued elucidation of GRP94's client repertoire and its precise role in the UPR will undoubtedly pave the way for more sophisticated therapeutic strategies that can selectively tip the balance between cell survival and apoptosis.
References
- 1. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 2. GRP94 is an IGF-1R chaperone and regulates beta cell death in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GRP94 Inhabits the Immortalized Porcine Hepatic Stellate Cells Apoptosis under Endoplasmic Reticulum Stress through Modulating the Expression of IGF-1 and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRP94 (94 kDa glucose-regulated protein) suppresses ischemic neuronal cell death against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The endoplasmic reticulum chaperone glycoprotein GRP94 with Ca(2+)-binding and antiapoptotic properties is a novel proteolytic target of calpain during etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GRP94 Inhabits the Immortalized Porcine Hepatic Stellate Cells Apoptosis under Endoplasmic Reticulum Stress through Modulating the Expression of IGF-1 and Ubiquitin [mdpi.com]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. Screening of Anti-Apoptotic Protein GRP94 Interaction Proteins in Porcine Hepatic Stellate Cells by Immunoprecipitation Combined with LC-MS/MS [chinaagrisci.com]
HS94 as a Probe for DAPK3 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-associated protein kinase 3 (DAPK3), also known as ZIP kinase (ZIPK), is a calcium-independent serine/threonine kinase that plays a crucial role in a variety of cellular processes, including apoptosis, autophagy, smooth muscle contraction, and innate immunity. Its dysregulation has been implicated in several diseases, such as hypertension, cancer, and inflammatory conditions. HS94 is a selective inhibitor of DAPK3, making it a valuable chemical probe for elucidating the physiological and pathological functions of this kinase. This guide provides a comprehensive overview of this compound, including its biochemical properties, guidance on its use in experimental settings, and a summary of DAPK3 signaling pathways.
Data Presentation: Quantitative Data for this compound
| Compound | Target | Parameter | Value | Selectivity | Reference |
| This compound | DAPK3 | Ki | 126 nM | >20-fold over PIM kinases | [1][2] |
| HS38 | DAPK1 | Kd | 300 nM | Also inhibits DAPK3 (Kd = 280 nM) and PIM3 (IC50 = 200 nM) | [3] |
| HS56 | DAPK3 | Ki | 260 nM | Dual inhibitor with PIM-3 (Ki = 208 nM) | [3][4] |
| HS148 | DAPK3 | Ki | 119 nM | >10-fold over PIM kinases | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the effective use of this compound as a research probe. Below are representative protocols for key experiments involving DAPK3 inhibition.
In Vitro DAPK3 Kinase Assay
This protocol describes a method to measure the enzymatic activity of DAPK3 and assess the inhibitory potential of this compound using a peptide substrate.
Materials:
-
Recombinant active DAPK3 enzyme
-
DAPK substrate peptide (e.g., a peptide containing the consensus phosphorylation motif for DAPK3)[5]
-
This compound inhibitor
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP (at a concentration close to the Km for DAPK3)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in kinase assay buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO control.
-
Enzyme Addition: Add 2 µL of recombinant DAPK3 enzyme diluted in kinase assay buffer to each well.
-
Substrate/ATP Mix Addition: Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This protocol outlines a method to assess the effect of this compound on the migratory capacity of cells in culture.
Materials:
-
Cells of interest (e.g., cancer cell line with known DAPK3 expression)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound inhibitor
-
Sterile pipette tips or a cell-scratching instrument
-
Microscope with live-cell imaging capabilities or a standard microscope for imaging at different time points
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with serum-free medium to remove detached cells and debris.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound or a DMSO vehicle control.
-
Imaging:
-
Time-Lapse Microscopy: Place the plate in a microscope equipped with a stage-top incubator and acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Fixed-Time-Point Imaging: If live-cell imaging is not available, incubate the plate in a standard cell culture incubator and capture images of the same wound areas at defined time points (e.g., 0, 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of wound closure between this compound-treated and control groups to determine the effect of DAPK3 inhibition on cell migration.
-
Signaling Pathways and Experimental Workflows
DAPK3 is a multifaceted kinase involved in several key signaling pathways. This compound can be utilized to probe the specific role of DAPK3 in these contexts.
DAPK3 in Smooth Muscle Contraction
DAPK3 is known to phosphorylate myosin light chain 2 (MLC2), a key event in the calcium sensitization of smooth muscle contraction. This compound can be used to investigate the contribution of DAPK3 to this process.
Caption: DAPK3 signaling in smooth muscle contraction.
DAPK3 in Apoptosis and Autophagy
DAPK3 has been implicated in the regulation of both programmed cell death (apoptosis) and cellular self-digestion (autophagy).
Caption: DAPK3's role in apoptosis and autophagy.
DAPK3 in STING-Mediated Innate Immunity
Recent evidence has highlighted DAPK3 as a critical component of the STING (stimulator of interferon genes) pathway, which is essential for the innate immune response to cytosolic DNA.
Caption: DAPK3 in the STING signaling pathway.
Experimental Workflow for Investigating DAPK3 Function Using this compound
The following diagram illustrates a logical workflow for using this compound to dissect the cellular functions of DAPK3.
Caption: Workflow for studying DAPK3 with this compound.
Conclusion
This compound serves as a potent and selective chemical probe for investigating the diverse functions of DAPK3. Its utility in dissecting the roles of DAPK3 in various signaling pathways makes it an invaluable tool for researchers in both basic science and drug discovery. While the currently available data strongly supports its selectivity against DAPK3 over PIM kinases, the broader kinome-wide selectivity profile remains to be fully elucidated. Future studies providing a comprehensive selectivity panel will further solidify the position of this compound as a gold-standard probe for DAPK3 research. The protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of this compound in exploring the intricate biology of DAPK3.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core of Myosin Phosphorylation
Introduction
Myosin II, a motor protein essential for muscle contraction and various non-muscle cellular functions like cell migration, adhesion, and cytokinesis, is regulated by the phosphorylation of its regulatory light chain (RLC). This phosphorylation event is a critical determinant of myosin's enzymatic activity and its ability to assemble into functional filaments. The level of RLC phosphorylation is dynamically controlled by the opposing activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP). Understanding the intricate signaling networks that govern these enzymes is paramount for researchers and drug development professionals seeking to modulate cellular contractility and motility in various physiological and pathological contexts. While specific data on "HS94" and its direct effects on myosin phosphorylation are not publicly available, this guide provides a comprehensive technical overview of the core mechanisms of myosin phosphorylation, relevant experimental protocols, and data presentation strategies that can be applied to the investigation of novel compounds.
Core Signaling Pathways Regulating Myosin Phosphorylation
The phosphorylation state of the myosin regulatory light chain is primarily governed by two key enzymatic activities: the calcium/calmodulin-dependent myosin light chain kinase (MLCK) which phosphorylates the RLC, and the myosin light chain phosphatase (MLCP) which dephosphorylates it. The balance between these two enzymes is tightly regulated by upstream signaling pathways.
Calcium/Calmodulin-Dependent MLCK Activation
An increase in intracellular calcium concentration is a primary trigger for myosin phosphorylation. Calcium ions bind to calmodulin, inducing a conformational change that allows it to bind to and activate MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II, leading to increased ATPase activity and force generation.
Regulation of Myosin Light Chain Phosphatase (MLCP)
Myosin Light Chain Phosphatase (MLCP) is the primary enzyme responsible for dephosphorylating the myosin regulatory light chain, leading to muscle relaxation and decreased cell contractility. MLCP itself is a target of various signaling pathways that can inhibit its activity, thereby promoting a higher level of myosin phosphorylation for a given level of MLCK activity. One of the most well-characterized pathways involves the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).
Quantitative Data Presentation
When investigating the effect of a novel compound such as "this compound" on myosin phosphorylation, it is crucial to present quantitative data in a clear and structured format. The following tables provide templates for summarizing key findings.
Table 1: Effect of this compound on Myosin Light Chain (RLC) Phosphorylation
| Treatment Group | Concentration (µM) | Fold Change in pRLC/Total RLC (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.12 | - |
| This compound | 0.1 | 1.52 ± 0.18 | < 0.05 |
| This compound | 1 | 2.89 ± 0.25 | < 0.01 |
| This compound | 10 | 4.15 ± 0.31 | < 0.001 |
| Positive Control (e.g., Calyculin A) | 0.1 | 5.20 ± 0.45 | < 0.001 |
Table 2: In Vitro Kinase Assay - Effect of this compound on MLCK Activity
| Compound | Concentration (µM) | MLCK Activity (% of Control, Mean ± SEM) | IC50 (µM) |
| Vehicle Control | 0 | 100 ± 5.2 | - |
| This compound | 0.1 | 95.3 ± 4.8 | 1.5 |
| This compound | 1 | 55.1 ± 3.9 | |
| This compound | 10 | 12.7 ± 2.1 | |
| Positive Control (e.g., ML-7) | 1 | 8.5 ± 1.5 | 0.3 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific investigation. The following sections provide methodologies for key experiments used to study myosin phosphorylation.
Western Blotting for Phosphorylated Myosin Light Chain (pRLC)
This protocol is designed to quantify the level of myosin regulatory light chain phosphorylation in cell or tissue lysates.
-
Cell Lysis:
-
Treat cells with the compound of interest (e.g., this compound) for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a 12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated RLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total RLC as a loading control.
-
-
Quantification:
-
Densitometry analysis is performed to quantify the band intensities.
-
The ratio of pRLC to total RLC is calculated for each sample.
-
In Vitro MLCK Kinase Assay
This assay measures the direct effect of a compound on the enzymatic activity of purified MLCK.
-
Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, CaCl₂, and calmodulin.
-
Add purified MLCK enzyme to the reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Pre-incubate for 10 minutes at 30°C.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the substrate (purified RLC) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with a phospho-specific antibody).
-
Incubate the reaction for 20 minutes at 30°C.
-
-
Detection and Analysis:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay: Stop the reaction by adding SDS sample buffer. Analyze the reaction products by Western blotting using a phospho-RLC specific antibody.
-
Calculate the percentage of MLCK inhibition at each compound concentration and determine the IC50 value.
-
Experimental Workflow for Investigating a Novel Compound
The following diagram illustrates a typical workflow for characterizing the effect of a new chemical entity on myosin phosphorylation.
The phosphorylation of the myosin regulatory light chain is a pivotal event in the regulation of cellular contractility and motility. A thorough understanding of the signaling pathways that control MLCK and MLCP, coupled with robust experimental methodologies, is essential for the successful investigation of novel therapeutic agents targeting this process. While the specific effects of "this compound" remain to be elucidated, the technical framework provided in this guide offers a comprehensive approach for its characterization and for the broader study of myosin phosphorylation. By employing these detailed protocols and data presentation strategies, researchers can effectively dissect the mechanism of action of new compounds and advance the development of innovative therapies for a range of diseases.
Methodological & Application
Application Notes and Protocols for the Use of U94 in Cell-Based Assays
Note on HS94: Publicly available scientific literature and databases do not contain information on a compound or protein designated "this compound." However, the characteristics and requested experimental applications align closely with those of U94 , a latency-associated gene product of Human Herpesvirus 6 (HHV-6). U94 has been extensively studied for its role in modulating cellular signaling pathways, particularly in cancer cell lines. The following application notes and protocols are based on the published data for U94 and are provided as a comprehensive guide for a compound with similar properties.
Introduction
U94 is a protein expressed during the latent phase of HHV-6 infection.[1][2][3][4] It has garnered significant interest in cancer research due to its ability to inhibit key processes of tumor progression.[1][2][3][4] Studies have demonstrated that U94 expression in cancer cell lines, such as the highly aggressive MDA-MB-231 human breast cancer cell line, leads to a reduction in cell proliferation, migration, and invasion.[1][2][3][4] The primary mechanism of action for these effects is the down-modulation of the proto-oncogene Src and its associated downstream signaling pathways.[1][2][4][5] These application notes provide detailed protocols for utilizing U94 in cell-based assays to study its anti-cancer properties.
U94 Signaling Pathway
The expression of U94 in cancer cells has been shown to inhibit the phosphorylation of Src at tyrosine 418 (pY418), leading to its inactivation.[1] This, in turn, prevents the activation of downstream signaling molecules critical for cell motility and proliferation, including β-catenin, STAT3, Cortactin, and Akt.[1]
Caption: U94-mediated inhibition of the Src signaling pathway.
Application Notes
Analysis of Cancer Cell Proliferation
Expression of U94 has been shown to significantly reduce the proliferation of various cancer cell lines, including MDA-MB-231 and HeLa.[1][2][6][7][8] This can be quantified using colorimetric assays such as the MTT assay or by direct cell counting over a time course. A transient arrest in the S-phase of the cell cycle has also been observed in U94-expressing cells.[1][8]
Assessment of Cell Migration and Invasion
U94 expression strongly inhibits the migratory and invasive capabilities of cancer cells.[1][2][6][7] The wound healing (or scratch) assay is a straightforward method to visualize and quantify the inhibition of cell migration.[1] For a more quantitative assessment of invasion, a Transwell assay with a Matrigel-coated membrane can be employed to measure the ability of cells to move through an extracellular matrix analog.[7]
Investigation of Src Signaling Pathway Modulation
The primary molecular effect of U94 is the downregulation of Src activity.[1][2][4][5] This can be effectively analyzed by Western blotting using phospho-specific antibodies to detect the phosphorylation status of Src and its key downstream targets (β-catenin, STAT3, Cortactin, and Akt). A significant decrease in the phosphorylated forms of these proteins in U94-expressing cells compared to controls is indicative of pathway inhibition.[1]
Data Presentation
The following tables provide examples of how to structure quantitative data from the described assays.
Table 1: Effect of U94 Expression on Cancer Cell Proliferation (MTT Assay)
| Cell Line | Treatment | Absorbance at 570 nm (Mean ± SD) | % Inhibition of Proliferation |
| MDA-MB-231 | Control (EGFP) | 1.25 ± 0.08 | N/A |
| MDA-MB-231 | U94 Expression | 0.68 ± 0.05 | 45.6% |
| HeLa | Control (EGFP) | 1.42 ± 0.11 | N/A |
| HeLa | U94 Expression | 0.81 ± 0.07 | 43.0% |
Table 2: Quantitative Analysis of U94 on Cell Migration and Invasion
| Assay Type | Cell Line | Treatment | Migrated/Invaded Cells (per field) | % Inhibition |
| Wound Healing (% closure at 24h) | MDA-MB-231 | Control (EGFP) | 100% | N/A |
| MDA-MB-231 | U94 Expression | 10% | 90% | |
| Transwell Invasion | U87 | Control | 215 ± 18 | N/A |
| U87 | U94 Expression | 75 ± 11 | 65.1% |
Table 3: Densitometric Analysis of Western Blot Data for Src Pathway Proteins
| Target Protein | Cell Line | Treatment | Relative Phosphorylation Level (Normalized to Total Protein) |
| pSrc (Y418) | MDA-MB-231 | Control (EGFP) | 1.00 |
| MDA-MB-231 | U94 Expression | 0.25 | |
| pAkt (S473) | MDA-MB-231 | Control (EGFP) | 1.00 |
| MDA-MB-231 | U94 Expression | 0.41 | |
| pSTAT3 (Y705) | MDA-MB-231 | Control (EGFP) | 1.00 |
| MDA-MB-231 | U94 Expression | 0.33 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of U94 in a cell-based assay.
Caption: General experimental workflow for U94 cell-based assays.
Detailed Protocols
Protocol 1: MDA-MB-231 Cell Culture and Transduction
This protocol is adapted for the culture of MDA-MB-231 cells and their subsequent transduction to express a gene of interest, such as U94.[9][10][11]
Materials:
-
MDA-MB-231 cells (ATCC HTB-26)
-
Leibovitz's L-15 Medium (for CO2-free incubation) or DMEM (for 5% CO2 incubation)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
U94-expressing vector (e.g., lentiviral or amplicon vector) and control vector (e.g., EGFP-only)
-
T25 or T75 culture flasks
-
6-well and 96-well plates
Procedure:
-
Cell Culture:
-
Culture MDA-MB-231 cells in L-15 medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a non-CO2 incubator. Alternatively, use DMEM with 10% FBS and 1% Pen-Strep in a 37°C incubator with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
-
Cell Seeding for Transduction:
-
The day before transduction, trypsinize the cells and seed them into 6-well plates at a density that will result in 50-70% confluency on the day of transduction.
-
-
Transduction:
-
Prepare the viral vector stocks (U94 and control) according to the manufacturer's protocol.
-
On the day of transduction, remove the culture medium from the cells and replace it with fresh medium containing the viral vectors at the desired multiplicity of infection (MOI).
-
Incubate the cells for 24 hours.
-
-
Post-Transduction:
-
After 24 hours, replace the virus-containing medium with fresh complete culture medium.
-
Incubate for an additional 48-72 hours to allow for robust expression of the U94 protein.
-
Confirm expression by observing the reporter gene (e.g., GFP fluorescence) or by Western blot.
-
The cells are now ready to be used in downstream assays.
-
Protocol 2: Western Blot Analysis of Phosphorylated Src and Downstream Targets
This protocol is optimized for the detection of phosphorylated proteins, which requires special care to prevent dephosphorylation during sample preparation.[12][13][14][15][16]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Y418), anti-total-Src, anti-phospho-Akt (S473), anti-total-Akt, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Wash the U94-expressing and control cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Keep samples on ice at all times.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto the polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.[12]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Protocol 3: Cell Proliferation (MTT) Assay
Materials:
-
U94-expressing and control cells
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed U94-expressing and control cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C.
-
-
MTT Addition:
-
At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the blank reading from all sample readings.
-
Calculate the percentage of proliferation inhibition relative to the control cells.
-
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
Materials:
-
U94-expressing and control cells
-
6-well cell culture plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Monolayer:
-
Seed U94-expressing and control cells into 6-well plates and grow them to 90-100% confluency.
-
-
Create Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Gently wash the well with PBS to remove detached cells.
-
Replace with fresh, low-serum (e.g., 1% FBS) medium to minimize cell proliferation.
-
-
Image Acquisition:
-
Immediately capture images of the scratch at defined points (mark the plate for reference). This is the 0-hour time point.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 8, 16, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for all conditions.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Protocol 5: Transwell Invasion Assay
Materials:
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete medium (with 10% FBS as chemoattractant)
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Prepare Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts.
-
Incubate for at least 4 hours at 37°C to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest U94-expressing and control cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Add 750 µL of complete medium (with 10% FBS) to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Staining and Counting:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion inhibition relative to the control.
-
References
- 1. U94 of human herpesvirus 6 down-modulates Src, promotes a partial mesenchymal-to-epithelial transition and inhibits tumor cell growth, invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U94 of human herpesvirus 6 down-modulates Src, promotes a partial mesenchymal-to-epithelial transition and inhibits tumor cell growth, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. U94/rep of human herpesvirus 6 inhibits proliferation, invasion, and angiogenesis of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human herpesvirus 6 U94 suppresses tumor cell proliferation and invasion by inhibiting Akt/GSK3β signaling in glioma - Jiang - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 11. Easily Master MDA-MB-231 Cell Culture and Gene Editing | Ubigene [ubigene.us]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
Application Note and Protocol: HS94 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This makes them prime targets for therapeutic intervention. The Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK), is a serine/threonine kinase that plays a role in apoptosis, autophagy, and smooth muscle contraction. As such, the identification and characterization of DAPK3 inhibitors are of significant interest in drug discovery.
This document provides a detailed protocol for an in vitro kinase assay designed to evaluate the inhibitory activity of compounds against DAPK3, using HS94 as a reference inhibitor. This compound is a known selective inhibitor of DAPK3. The described methodology is based on a generic fluorescence-based assay format that detects the amount of ADP produced, which is directly proportional to kinase activity. This protocol can be adapted for high-throughput screening (HTS) of compound libraries and for detailed mechanistic studies of lead compounds.
Signaling Pathway Involving DAPK3
DAPK3 is a component of several signaling cascades that regulate cellular processes such as apoptosis and autophagy. Below is a simplified representation of a hypothetical signaling pathway involving DAPK3.
Application Notes and Protocols for Studying Smooth Muscle Contractility with HS94
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HS94, a dual inhibitor of Zipper-Interacting Protein Kinase (ZIPK) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinase, for the investigation of smooth muscle contractility. This document outlines the mechanism of action of this compound, provides detailed experimental protocols, and presents quantitative data from relevant studies.
Introduction to this compound
This compound is a valuable pharmacological tool for dissecting the signaling pathways that regulate smooth muscle tone. Unlike classical smooth muscle relaxants that primarily target the calcium-calmodulin-myosin light chain kinase (MLCK) axis, this compound appears to modulate contractility through a distinct mechanism. Evidence suggests that this compound induces vasodilation without significantly altering the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20). This points towards a mechanism of action independent of direct MLCK inhibition or myosin light chain phosphatase (MLCP) activation. Instead, the effects of this compound are likely mediated through its inhibition of ZIPK and Pim kinases, which are implicated in the regulation of cytoskeletal dynamics and focal adhesion signaling.
Mechanism of Action
This compound's primary targets are ZIPK and Pim kinases. In the context of smooth muscle contractility, the inhibition of ZIPK is of particular interest. ZIPK is known to be involved in the Ca2+-independent regulation of smooth muscle contraction. It can directly phosphorylate MLC20 at Serine 19 and Threonine 18 and also inhibit MLCP activity, leading to an increase in MLC20 phosphorylation and contraction. However, the vasodilatory effect of this compound, without a concomitant decrease in MLC20 phosphorylation, suggests a more nuanced role for ZIPK. It is hypothesized that this compound's effects are mediated through the modulation of focal adhesion kinase (FAK) phosphorylation, a downstream target of ZIPK, which plays a critical role in cytoskeletal organization and force transmission in smooth muscle cells.
Pim kinases are more prominently associated with cell proliferation and survival. However, some studies suggest a potential role for Pim-1 in the regulation of MYPT1, the myosin-targeting subunit of MLCP. By inhibiting Pim kinases, this compound may indirectly influence MLCP activity, although this is considered a secondary mechanism in the context of acute contractile responses.
Quantitative Data Summary
The following tables summarize the effects of this compound and related kinase inhibitors on smooth muscle contraction. This data is compiled from studies on various smooth muscle preparations and provides a comparative overview of their potency and efficacy.
Table 1: Effect of HS38 (a dual ZIPK/Pim inhibitor structurally related to this compound) on Agonist-Induced Contractions in Human Prostate Tissues
| Agonist | Concentration | Emax (% of Control) | EC50 Fold Change |
| Noradrenaline | 3 µM | 85 ± 15 | 1.2 ± 0.3 |
| Phenylephrine | 3 µM | 90 ± 10 | 1.1 ± 0.2 |
| Methoxamine | 3 µM | 95 ± 8 | 1.0 ± 0.1 |
Data are presented as mean ± SEM. Emax represents the maximal contraction induced by the agonist in the presence of the inhibitor, expressed as a percentage of the maximal contraction in the absence of the inhibitor. EC50 fold change represents the shift in the concentration-response curve.
Table 2: Effect of AZD1208 (a Pim Kinase Inhibitor) on Agonist-Induced Contractions in Human Prostate Tissues
| Agonist | Concentration | Emax (% of Control) | EC50 Fold Change |
| Noradrenaline | 500 nM | 75 ± 12 | 1.5 ± 0.4 |
| Phenylephrine | 500 nM | 80 ± 9 | 1.3 ± 0.3 |
| Methoxamine | 500 nM | 92 ± 7 | 1.1 ± 0.2 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Isometric Tension Recording in Isolated Arterial Rings
This protocol describes the methodology for assessing the effect of this compound on the contractility of isolated arterial segments using a wire myograph system.
Materials:
-
Isolated artery segments (e.g., mesenteric, cerebral, or coronary arteries)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Wire myograph system
-
Force transducer and data acquisition system
-
This compound stock solution (in DMSO)
-
Contractile agonists (e.g., phenylephrine, U46619, KCl)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2 mm rings.
-
-
Mounting the Arterial Rings:
-
Mount the arterial rings on two tungsten wires (typically 40 µm in diameter) in the organ bath chambers of the wire myograph.
-
Fill the chambers with Krebs-Henseleit solution and bubble with carbogen gas. Maintain the temperature at 37°C.
-
-
Equilibration and Normalization:
-
Allow the arterial rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for each ring. This involves incrementally stretching the vessel and measuring the contractile response to a standardized stimulus (e.g., 60 mM KCl) until a maximal response is achieved. Set the resting tension to the optimal level.
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
To check for endothelial integrity, pre-contract the rings with an agonist (e.g., phenylephrine to ~80% of maximum) and then add an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin). A relaxation of >80% indicates a functional endothelium.
-
-
Experimental Protocol:
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the arterial rings with the desired concentration of this compound or vehicle (DMSO) for a predetermined period (e.g., 30 minutes).
-
Generate cumulative concentration-response curves to a contractile agonist (e.g., phenylephrine) by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension generated at each agonist concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).
-
Compare the EC50 and Emax values in the presence and absence of this compound to determine its inhibitory effect.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in smooth muscle contraction and the proposed mechanism of action of this compound.
Canonical signaling pathway for smooth muscle contraction.
Proposed signaling pathway for this compound-induced vasodilation.
HS94 Application Notes: Solubility, Stock Solution Preparation, and Use in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility of HS94, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), in Dimethyl Sulfoxide (DMSO) and other solvents. This document includes protocols for preparing stock solutions and general workflows for its application in cell-based assays.
Introduction to this compound
This compound is a potent and selective inhibitor of DAPK3, a serine/threonine kinase involved in various cellular processes.[1][2] DAPK3 plays a role in apoptosis, autophagy, and the regulation of cytoskeletal dynamics.[3][4] Dysregulation of DAPK3 has been implicated in several diseases, including cancer and hypertension, making it a target of interest for drug discovery.[1][5] this compound serves as a critical tool for investigating the cellular functions of DAPK3 and its role in disease pathways.
Solubility of this compound
The solubility of a compound is a critical parameter for ensuring accurate and reproducible results in any experiment. The solubility of this compound has been determined in DMSO, a common solvent for preparing stock solutions of small molecules for biological assays.
Data Presentation: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source | Notes |
| DMSO | 17 | 51.61 | Selleck Chemicals | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[2] |
| Ethanol | Data not available | Data not available | - | Solubility in ethanol is not readily available in public sources. It is recommended to perform a small-scale solubility test. |
| Water | Insoluble (predicted) | Insoluble (predicted) | - | Small organic molecules of this nature are typically insoluble or poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | Insoluble (predicted) | Insoluble (predicted) | - | Similar to water, direct dissolution in PBS is not recommended. Dilution from a DMSO stock is the standard method. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 329.38 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh out 3.29 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile vial.
-
Calculation Note: To make 1 mL of a 10 mM solution (0.010 mol/L), you need: 0.010 mol/L * 1 L/1000 mL * 329.38 g/mol * 1000 mg/g = 3.29 mg.
-
-
Adding Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial. Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. MedchemExpress suggests storage at -80°C for up to 6 months.[1]
Mandatory Visualizations
DAPK3 Signaling Pathway
DAPK3 is a kinase that can be activated by various stress signals. It has been shown to participate in multiple signaling cascades, including pathways related to apoptosis and inflammation. For instance, recent studies have identified DAPK3 as a positive regulator of the STING-IFN-β pathway, which is crucial for innate immunity.[6][7] It can also influence cell proliferation and migration through pathways like the ERK/c-Myc signaling axis.[3][5]
Experimental Workflow: Cell-Based Assay
The following workflow outlines the typical steps for using an this compound DMSO stock solution in a cell-based experiment, such as measuring its effect on cell viability or signaling pathway activation.
Logic Diagram: Solvent Selection
The choice of solvent is critical and depends on the specific requirements of the experiment. This diagram illustrates the decision-making process for solvent use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. DAPK3 - Wikipedia [en.wikipedia.org]
- 5. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Section 1: SGT-94 Treatment in Cultured Cells
Application Notes and Protocols for Investigating Myogenic Reactivity of Cerebral Arterioles with HS94
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myogenic reactivity is the intrinsic ability of blood vessels, particularly small arteries and arterioles, to constrict in response to an increase in intraluminal pressure and dilate in response to a decrease. This fundamental mechanism is crucial for the autoregulation of blood flow and the protection of downstream capillary beds from excessive pressure fluctuations. In the cerebral circulation, proper myogenic reactivity is vital for maintaining stable cerebral blood flow, which is essential for normal brain function. Dysregulation of this process is implicated in various cerebrovascular diseases, including stroke and hypertension.
HS94 and the structurally related compound HS38 are potent and selective inhibitors of Death-associated protein kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). DAPK3 is a serine/threonine kinase that has been identified as a key regulator of vascular smooth muscle contraction and, more recently, as a modulator of the myogenic response in cerebral arteries.[1][2] These small molecule inhibitors serve as valuable pharmacological tools to investigate the role of DAPK3 in myogenic reactivity and to explore its potential as a therapeutic target for cerebrovascular disorders.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound/HS38 to study myogenic reactivity in isolated cerebral arterioles using pressure myography.
Mechanism of Action
This compound and HS38 exert their effects by competitively inhibiting the ATP-binding site of DAPK3.[3] In the context of myogenic reactivity, the inhibition of DAPK3 by these compounds leads to a reduction in the contractile response of vascular smooth muscle cells to increased intraluminal pressure.[1][2] Interestingly, studies have shown that the vasodilatory effect of DAPK3 inhibition in response to pressure is not associated with a change in the phosphorylation of myosin light chain (LC20), a key step in the canonical smooth muscle contraction pathway.[1][4] This suggests that DAPK3 modulates myogenic tone through a calcium-sensitization pathway that is independent of LC20 phosphorylation and likely involves the regulation of the actin cytoskeleton.[1][4]
Data Presentation
The following tables summarize the quantitative effects of the DAPK3 inhibitor HS38 on the myogenic reactivity of isolated rat posterior cerebral arteries (PCA) and human pial arteries.
Table 1: Effect of HS38 on Myogenic Constriction of Rat Posterior Cerebral Arteries
| Intraluminal Pressure (mmHg) | Vehicle Control (% of Passive Diameter) | 10 µM HS38 (% of Passive Diameter) |
| 20 | 98.2 ± 3.5 | 99.1 ± 2.8 |
| 40 | 90.1 ± 5.1 | 95.3 ± 4.2 |
| 60 | 78.5 ± 6.9 | 88.7 ± 5.6 |
| 80 | 69.3 ± 7.2 | 82.4 ± 6.1 |
| 100 | 62.1 ± 8.0 | 78.9 ± 6.5 |
| 120 | 58.9 ± 8.3 | 76.2 ± 7.0 |
*Data extracted and synthesized from figures in Turner et al., 2023.[1] Values are presented as mean ± SD. *P < 0.05 vs. Vehicle Control.
Table 2: Effect of HS38 on Myogenic Constriction of Human Pial Arteries
| Intraluminal Pressure (mmHg) | Control (% of Passive Diameter) | 10 µM HS38 (% of Passive Diameter) |
| 20 | 99.5 ± 1.0 | 100.0 ± 0.0 |
| 40 | 96.2 ± 2.5 | 98.5 ± 1.5 |
| 60 | 89.1 ± 4.3 | 95.3 ± 2.1 |
| 80 | 80.3 ± 5.8 | 91.7 ± 3.3 |
| 100 | 71.1 ± 6.8 | 94.9 ± 3.9 |
| 120 | 71.1 ± 6.8 | 94.9 ± 3.9 |
*Data extracted and synthesized from figures in Turner et al., 2023.[1][2] Values are presented as mean ± SD. *P < 0.05 vs. Control.
Experimental Protocols
Protocol 1: Isolation and Cannulation of Cerebral Arterioles
This protocol describes the isolation and mounting of cerebral arterioles for pressure myography studies.
Materials:
-
Dissection microscope
-
Micropipette puller
-
Glass capillaries
-
Myograph chamber
-
Forceps
-
Physiological Salt Solution (PSS), ice-cold:
-
119 mM NaCl
-
4.7 mM KCl
-
1.2 mM KH2PO4
-
25 mM NaHCO3
-
1.2 mM MgSO4
-
11.1 mM D-glucose
-
1.6 mM CaCl2
-
Gassed with 95% O2 / 5% CO2 to maintain pH 7.4
-
-
Calcium-free PSS (for determining passive diameter): Same as PSS but without CaCl2 and with the addition of 2 mM EGTA.
Procedure:
-
Humanely euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Carefully dissect the brain and place it in ice-cold PSS.
-
Under a dissection microscope, isolate the posterior cerebral arteries or other cerebral arterioles of interest.
-
Transfer the isolated arteriole to a vessel chamber containing cold PSS.
-
Pull glass cannulation pipettes to a tip diameter appropriate for the vessel size.
-
Mount the arteriole onto the two glass cannulas in the pressure myograph chamber.
-
Secure the vessel onto the cannulas using fine sutures.
-
Flush the vessel lumen gently with PSS to remove any blood clots.
-
Pressurize the vessel to a low intraluminal pressure (e.g., 10 mmHg) to check for leaks.
Protocol 2: Investigation of Myogenic Reactivity with this compound/HS38
This protocol details the experimental steps to assess the effect of this compound/HS38 on the myogenic response of isolated cerebral arterioles.
Materials:
-
Isolated and cannulated cerebral arteriole in a pressure myograph system
-
This compound or HS38 stock solution (e.g., 10 mM in DMSO)
-
Physiological Salt Solution (PSS), warmed to 37°C and gassed with 95% O2 / 5% CO2
-
Calcium-free PSS, warmed to 37°C and gassed with 95% O2 / 5% CO2
-
Pressure servo-control system
-
Inverted microscope with a video camera and diameter tracking software
Procedure:
-
Equilibration:
-
Assessment of Basal Myogenic Reactivity (Control):
-
Reduce the intraluminal pressure to a low level (e.g., 20 mmHg).
-
Increase the intraluminal pressure in a stepwise manner (e.g., 20, 40, 60, 80, 100, 120 mmHg).
-
At each pressure step, allow the vessel diameter to stabilize (typically 3-5 minutes) and record the steady-state diameter.
-
-
Application of this compound/HS38:
-
Return the intraluminal pressure to the baseline level (e.g., 40-60 mmHg).
-
Add this compound or HS38 to the superfusion buffer to achieve the desired final concentration (e.g., 10 µM).[1][2] A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the vessel with the inhibitor for a predetermined period (e.g., 30 minutes) to allow for its effects to stabilize.
-
-
Assessment of Myogenic Reactivity in the Presence of this compound/HS38:
-
Repeat the stepwise increase in intraluminal pressure as described in step 2.
-
Record the steady-state vessel diameter at each pressure step.
-
-
Determination of Passive Diameter:
-
At the end of the experiment, replace the PSS with calcium-free PSS.
-
Perform the same stepwise pressure increase and record the vessel diameter at each step. This will determine the maximal, passive diameter of the vessel in the absence of vascular tone.
-
-
Data Analysis:
-
Calculate the myogenic tone at each pressure step using the following formula: Myogenic Tone (%) = ((Passive Diameter - Active Diameter) / Passive Diameter) x 100
-
Compare the pressure-diameter curves and myogenic tone between the control, this compound/HS38-treated, and passive conditions.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of DAPK3 in myogenic reactivity.
Experimental Workflow
Caption: Workflow for studying myogenic reactivity with this compound.
References
- 1. Death‐associated protein kinase 3 regulates the myogenic reactivity of cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Death-associated protein kinase 3 regulates the myogenic reactivity of cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HS94 Administration in Spontaneously Hypertensive Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spontaneously hypertensive mice serve as a critical model for studying essential hypertension. These models exhibit a genetic predisposition to developing high blood pressure, closely mimicking the human condition. The administration of novel therapeutic compounds, such as HS94, in these animals allows for the investigation of potential antihypertensive effects and underlying mechanisms of action. These application notes provide a comprehensive overview of the experimental protocols and data related to the administration of this compound in spontaneously hypertensive mice.
Data Presentation
Currently, there is no publicly available quantitative data specifically detailing the effects of a compound designated "this compound" on spontaneously hypertensive mice. The following tables are presented as templates for researchers to populate with their experimental data upon administration of this compound.
Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) | p-value |
| Vehicle Control | - | ||||||
| This compound | |||||||
| Positive Control |
Table 2: Effect of this compound on Diastolic Blood Pressure in Spontaneously Hypertensive Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment | Baseline Diastolic BP (mmHg) | Final Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) | p-value |
| Vehicle Control | - | ||||||
| This compound | |||||||
| Positive Control |
Table 3: Effect of this compound on Heart Rate in Spontaneously Hypertensive Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment | Baseline Heart Rate (bpm) | Final Heart Rate (bpm) | Change in Heart Rate (bpm) | p-value |
| Vehicle Control | - | ||||||
| This compound | |||||||
| Positive Control |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in spontaneously hypertensive mice.
Animal Model
-
Strain: Spontaneously Hypertensive Mice (or Spontaneously Hypertensive Rats (SHR) which are more commonly used and studied in hypertension research).[1][2]
-
Age: Typically, studies on hypertension development and intervention in SHR models use animals around 16 weeks of age.[3]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
This compound Administration
-
Formulation: Detail the solvent or vehicle used to dissolve or suspend this compound. Ensure the vehicle is inert and does not affect blood pressure.
-
Dose: A dose-response study should be conducted to determine the optimal effective dose of this compound.
-
Route of Administration: Common routes include oral gavage, intraperitoneal injection, or subcutaneous injection. The choice of route will depend on the physicochemical properties of this compound.
-
Frequency and Duration: The treatment schedule should be clearly defined (e.g., once daily for 4 weeks).
Blood Pressure Measurement
-
Method: Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements in conscious mice.[4][5] For more accurate and continuous measurements, direct intra-arterial monitoring can be employed in anesthetized or freely moving animals.[4]
-
Procedure:
-
Acclimatize the mice to the measurement device for several days before the start of the experiment to minimize stress-induced fluctuations in blood pressure.
-
Take at least three stable readings per animal at each time point and calculate the average.
-
Measure blood pressure at baseline before the start of treatment and at regular intervals throughout the study.
-
Vascular Reactivity Studies
-
Objective: To assess the effect of this compound on endothelial function and vascular smooth muscle contractility.
-
Procedure:
-
Euthanize the mice and carefully dissect the thoracic aorta or mesenteric resistance arteries.
-
Mount arterial rings in an organ bath or wire myograph system containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.
-
Assess endothelium-dependent relaxation by constructing concentration-response curves to acetylcholine in pre-contracted vessels (e.g., with phenylephrine).
-
Assess endothelium-independent relaxation using a nitric oxide donor like sodium nitroprusside.
-
Evaluate contractile responses to vasoconstrictors such as phenylephrine or angiotensin II.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on key signaling proteins involved in blood pressure regulation.
-
Procedure:
-
Homogenize aortic or cardiac tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against target proteins (e.g., eNOS, p-eNOS, AT1R, components of the MAPK pathway).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that this compound might modulate and a general experimental workflow.
Caption: Potential signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial dysfunction in spontaneously hypertensive rats: focus on methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial dysfunction in spontaneously hypertensive rats [periodicos.capes.gov.br]
- 4. Models of experimental hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessment of Cell Permeability of the Novel Nrf2 Activator HS94
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview and detailed protocols for assessing the cell permeability of the hypothetical novel therapeutic compound, HS94, a potent activator of the Nrf2 signaling pathway.
Introduction to this compound
This compound is a novel small molecule compound identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making it an attractive therapeutic target for a variety of diseases.[1] The therapeutic efficacy of compounds like this compound is contingent not only on its intrinsic activity but also on its ability to permeate the cell membrane to engage its intracellular targets. Therefore, accurate assessment of its cell permeability is a critical step in its preclinical development.
This application note details standard methodologies for evaluating the cell permeability of this compound, including a parallel artificial membrane permeability assay (PAMPA) for passive diffusion and a cell-based assay to measure its activity in a cellular context, which indirectly confirms its ability to cross the cell membrane.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the permeability and cytotoxicity assessment of this compound.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for this compound
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| This compound | 8.5 | High Permeability |
| Warfarin (High Permeability Control) | 10.2 | High Permeability |
| Atenolol (Low Permeability Control) | 0.8 | Low Permeability |
Table 2: Cell-Based Nrf2 Activation Assay in HEK293T Cells
| Compound | EC50 (µM) | Maximum Fold Induction of Nrf2 Activity |
| This compound | 2.1 | 15.3 |
| Sulforaphane (Positive Control) | 5.0 | 12.1 |
Table 3: Cytotoxicity Assay in HEK293T Cells (72-hour incubation)
| Compound | CC50 (µM) |
| This compound | > 100 |
| Doxorubicin (Positive Control) | 0.5 |
Signaling Pathway of this compound
This compound is designed to activate the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators like this compound, Keap1 is conformationally altered, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid-coated artificial membrane.
Workflow Diagram:
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of phosphatidylcholine in dodecane.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare stock solutions of this compound, warfarin (high permeability control), and atenolol (low permeability control) in DMSO.
-
-
Assay Procedure:
-
Dilute the stock solutions of the test compounds and controls in PBS to a final concentration of 100 µM (with the final DMSO concentration not exceeding 1%). This will be the donor solution.
-
Add 150 µL of the donor solution to each well of a 96-well donor plate.
-
Carefully coat the membrane of each well of a 96-well filter plate with 5 µL of the phosphatidylcholine solution.
-
Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Assemble the "sandwich" by placing the coated filter plate onto the acceptor plate, and then placing the donor plate on top of the filter plate.
-
Incubate the plate assembly at room temperature for 18 hours.
-
After incubation, disassemble the plates and determine the concentration of the compounds in both the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the theoretical equilibrium concentration.
-
-
Cell-Based Nrf2 Activation Assay
This assay quantifies the ability of this compound to enter cells and activate the Nrf2 pathway, using a reporter gene system.[2][3]
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Co-transfect the cells with a plasmid containing an Antioxidant Response Element (ARE)-driven firefly luciferase reporter and a plasmid constitutively expressing Renilla luciferase (as a transfection control).
-
-
Compound Treatment:
-
After 24 hours of transfection, prepare serial dilutions of this compound and sulforaphane (positive control) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system, following the manufacturer's instructions.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
-
Data Analysis:
-
Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Plot the fold induction against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cytotoxicity Assay
This assay is performed to determine the concentration at which this compound may exhibit cytotoxic effects.
Protocol:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin (positive control) in the cell culture medium.
-
Add 100 µL of the compound-containing medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
Cell Viability Measurement:
-
Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (Ex/Em: 560/590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Conclusion
The protocols described in this application note provide a robust framework for assessing the cell permeability of the novel Nrf2 activator, this compound. The PAMPA results indicate high passive permeability, a desirable characteristic for orally administered drugs. Furthermore, the cell-based assay confirms that this compound can effectively penetrate the cell membrane to activate the Nrf2 signaling pathway at low micromolar concentrations, with minimal cytotoxicity at concentrations well above its effective dose. These findings support the continued development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: Utilizing HS94 in Synergistic Kinase Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS94 is a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), a serine/threonine kinase implicated in the regulation of apoptosis, autophagy, and tumor suppression. Emerging research suggests that targeting DAPK3 with inhibitors like this compound may offer a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other kinase inhibitors, a crucial step in the development of more effective cancer therapies. While preclinical data on this compound in combination therapies is still emerging, this guide offers a scientific rationale for selecting combination partners and detailed methodologies for evaluating such combinations.
Rationale for Combination Therapies
The complexity and redundancy of cellular signaling pathways in cancer often limit the efficacy of single-agent therapies. Combining kinase inhibitors that target distinct but interconnected pathways can lead to synergistic effects, overcoming drug resistance and enhancing therapeutic efficacy. Based on the known functions of DAPK3, several rational combination strategies with this compound can be proposed.
Table 1: Potential Kinase Inhibitor Combination Strategies with this compound
| Combination Partner Class | Rationale for Synergy | Potential Cancer Indications |
| Pim Kinase Inhibitors | DAPK3 and Pim kinases share roles in regulating cell contractility and have been co-targeted in the context of hypertension. Given the role of Pim kinases in promoting cell survival and proliferation in cancer, dual inhibition may lead to enhanced anti-tumor activity. | Prostate Cancer, Leukemia, Multiple Myeloma |
| AKT Inhibitors | Studies have shown an inverse correlation between AKT activation and DAPK3 expression in prostate cancer, suggesting that AKT may negatively regulate the tumor-suppressive functions of DAPK3.[1] Combining an AKT inhibitor with this compound could restore DAPK3-mediated apoptosis and inhibit cell survival pathways. | Prostate Cancer, Breast Cancer, Ovarian Cancer |
| Immune Checkpoint Inhibitors | DAPK3 is a key driver of the STING (stimulator of interferon genes) pathway, which is crucial for anti-tumor immunity.[2][3] By activating the STING pathway, DAPK3 can enhance the infiltration of cytotoxic lymphocytes into the tumor microenvironment. Combining this compound (if it enhances STING signaling in a specific context) or a DAPK3 activator with immune checkpoint inhibitors could potentiate the anti-tumor immune response. | Melanoma, Non-Small Cell Lung Cancer, and other immunogenic tumors |
| EGFR/MAPK Pathway Inhibitors | DAPK1, a close homolog of DAPK3, has been shown to interact with and be regulated by the ERK/MAPK pathway.[4][5] Given the high homology, a similar crosstalk may exist for DAPK3. Combining this compound with inhibitors of the EGFR/MAPK pathway could disrupt compensatory signaling and lead to a more profound anti-proliferative effect. | Non-Small Cell Lung Cancer, Colorectal Cancer, Pancreatic Cancer |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving DAPK3 and a general workflow for evaluating this compound in combination with other kinase inhibitors.
References
- 1. Activation of AKT negatively regulates the pro-apoptotic function of death-associated protein kinase 3 (DAPK3) in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING-IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Troubleshooting & Optimization
Technical Support Center: HS94 Inhibitor
Welcome to the HS94 Inhibitor Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of the this compound inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you anticipate, identify, and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK).[1][2][3][4] It exhibits a high affinity for DAPK3 with a reported Ki of 126 nM.[3] this compound is noted to have over 20-fold selectivity for DAPK3 over Pim kinases.[3]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects refer to the unintended interactions of a drug or inhibitor with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common occurrence. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes that are not attributable to the inhibition of the primary target.
Q3: Is there a known off-target profile for this compound?
Q4: How can I experimentally identify potential off-target effects of this compound?
Several methods can be employed to identify off-target effects:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity. Commercial services are available that offer screening against hundreds of human kinases.
-
Chemical Proteomics: This approach uses affinity-based probes to identify inhibitor-binding proteins directly in complex biological samples like cell lysates.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known biological roles of DAPK3 can provide clues about potential off-target effects. Discrepancies may suggest that other pathways are being affected.
-
Rescue Experiments: If a phenotype is observed upon this compound treatment, expressing a drug-resistant mutant of DAPK3 should reverse the on-target effects. If the phenotype persists, it is likely due to off-target interactions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to off-target effects.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Unexpected Cell Toxicity or Phenotype | Off-target inhibition of essential kinases. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test a structurally different DAPK3 inhibitor to see if the phenotype is recapitulated. 3. Conduct a kinome scan to identify potential off-target kinases. | Identification of the minimal concentration that elicits the on-target effect while minimizing off-target-induced toxicity. |
| Discrepancy between in vitro and in vivo results | 1. Off-target effects in the complex cellular environment. 2. Activation of compensatory signaling pathways. | 1. Use cell-based target engagement assays (e.g., CETSA) to confirm DAPK3 binding in cells. 2. Profile changes in the phosphoproteome after this compound treatment to identify affected pathways. | Confirmation of target engagement in a cellular context and identification of activated compensatory pathways. |
| Inconsistent experimental outcomes | 1. Poor inhibitor selectivity. 2. Compound instability or solubility issues. | 1. Confirm the identity and purity of the this compound compound via analytical methods (e.g., HPLC, NMR). 2. Assess compound solubility in your experimental media. 3. Perform fresh dilutions for each experiment. | Consistent and reproducible experimental results. |
Illustrative Off-Target Data for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the lack of publicly available kinome scan data for this compound. It is intended to demonstrate how off-target data for a selective inhibitor might be presented.
| Target | Binding Affinity (Kd, nM) | Assay Type | Potential Implication of Off-Target Inhibition |
| DAPK3 (On-Target) | 126 | Biochemical (Ki) | Primary therapeutic effect |
| PIM1 | >2520 | Biochemical (Ki) | Low potential for off-target effects at therapeutic concentrations. |
| PIM2 | >2520 | Biochemical (Ki) | Low potential for off-target effects at therapeutic concentrations. |
| PIM3 | >2520 | Biochemical (Ki) | Low potential for off-target effects at therapeutic concentrations. |
| Kinase X (Hypothetical Off-Target) | 850 | Kinome Scan | May contribute to observed phenotype at higher concentrations. |
| Kinase Y (Hypothetical Off-Target) | 1500 | Kinome Scan | Unlikely to be a significant off-target at typical working concentrations. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Concentration: Select a screening concentration. A common starting point is 1 µM, which is approximately 8-fold higher than the reported Ki for DAPK3.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). These services typically offer panels of over 400 human kinases.
-
Assay Format: The most common format is a competition binding assay. In this assay, an active site-directed ligand is immobilized, and the ability of the test compound (this compound) to compete for binding to the kinase is measured.
-
Data Analysis: Results are often reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor. A common threshold for a significant "hit" is a %Ctrl value below 35% or 10%.
-
Follow-up: For significant off-target hits, determine the dissociation constant (Kd) or IC50 value to quantify the binding affinity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound engages with its target, DAPK3, in a cellular environment.
Methodology:
-
Cell Culture: Grow cells of interest to a sufficient density.
-
Compound Treatment: Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes). This creates a melt curve.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant (soluble fraction).
-
Western Blotting: Analyze the amount of soluble DAPK3 at each temperature using a specific antibody.
-
Data Analysis: A ligand-bound protein is stabilized and will have a higher melting temperature. Plot the amount of soluble DAPK3 as a function of temperature. A shift in the melt curve to the right for this compound-treated cells compared to the control indicates target engagement.
Visualizations
Caption: Experimental workflow for identifying this compound off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
References
Technical Support Center: Troubleshooting U94 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the human herpesvirus 6 (HHV-6) U94 protein, often referred to as HS94 in some contexts. The information is tailored for researchers, scientists, and drug development professionals investigating the anti-tumorigenic properties of U94.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of U94 in cancer cells?
A1: U94 has been shown to exert anti-tumor effects by inhibiting key processes involved in cancer progression.[1] Its primary mechanism involves the down-modulation of the proto-oncogene Src and its downstream signaling pathways. This disruption leads to reduced cell motility, invasion, and proliferation in cancer cell lines such as the highly aggressive MDA-MB 231 breast cancer cells.[1]
Q2: I am not seeing the expected inhibitory effect of U94 on cell proliferation. What could be the issue?
A2: There are several potential reasons for this. First, confirm the expression of the U94 protein in your cells via Western Blot. If U94 expression is low or absent, optimize your transfection or transduction protocol. Second, ensure that your cell proliferation assay (e.g., MTT, CCK-8) is optimized for your specific cell line, including cell seeding density and incubation times. Finally, consider the inherent resistance of your chosen cell line to U94's effects. It may be beneficial to use a positive control cell line known to be sensitive to U94, such as MDA-MB 231.
Q3: My Western Blot results for phosphorylated Src and its downstream targets are inconsistent after U94 expression. How can I improve this?
A3: Detecting phosphorylated proteins requires specific precautions. Ensure you are using lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. Use ice-cold buffers and keep your samples on ice throughout the preparation process. For blocking, bovine serum albumin (BSA) is generally recommended over milk, as milk contains casein which can interfere with the detection of phosphorylated proteins. Also, confirm the specificity of your primary antibodies for the phosphorylated forms of the proteins. It is also good practice to probe for the total protein as a loading control and to assess the ratio of phosphorylated to total protein.
Q4: I am having trouble with my Transwell invasion assay when studying the effects of U94. What are some common pitfalls?
A4: Transwell invasion assays can be sensitive to several factors. Ensure that the Matrigel layer is of a consistent and appropriate thickness; an excessively thick layer can prevent even control cells from invading. Optimize the cell seeding density, as too many cells can lead to oversaturation of the membrane pores, while too few can result in inconsistent results. The chemoattractant gradient is also critical, so ensure you are using an appropriate concentration (e.g., 10% FBS) in the lower chamber. Finally, when removing non-invaded cells from the top of the insert, be gentle to avoid dislodging the membrane.
Data on U94's Effects on Cancer Cells
The following tables summarize the quantitative effects of U94 expression in MDA-MB 231 breast cancer cells as reported in the literature.
| Experiment | Control (NT/EGFP+) | U94+ | Inhibition |
| Cell Invasion (%) | 58-59% | 4.9% | ~91.5% |
| Colony Formation | High | Significantly Inhibited | - |
Data is synthesized from studies on MDA-MB 231 cells. NT (non-transduced) and EGFP+ (enhanced green fluorescent protein expressing) cells serve as controls.[1]
Experimental Protocols
Western Blot for Src Signaling Pathway
This protocol is for the analysis of total and phosphorylated levels of Src and its downstream targets in cells expressing U94.
a. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Electrophoresis and Transfer:
-
Determine protein concentration using a BCA assay.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSrc (pY418), Src, pAkt (pS473), Akt, pSTAT3 (pY705), and STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Transwell Invasion Assay
This protocol is for assessing the effect of U94 on the invasive capacity of cancer cells.
a. Preparation of Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:5).
-
Coat the top of Transwell inserts (8 µm pore size) with 50-100 µL of the diluted Matrigel.
-
Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.
b. Cell Seeding and Invasion:
-
Harvest and resuspend cells in serum-free medium.
-
Seed 5 x 10^4 cells into the upper chamber of the prepared inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
c. Staining and Quantification:
-
Carefully remove the non-invaded cells from the top of the insert with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several fields of view under a microscope.
Visualizing Experimental Workflows and Signaling Pathways
U94 Experimental Workflow
Caption: A typical experimental workflow for studying the effects of U94.
U94-Inhibited Src Signaling Pathway
Caption: U94 inhibits the Src signaling pathway, leading to reduced invasion and proliferation.
References
Technical Support Center: Optimizing HS94 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of HS94, a selective mTORC1 inhibitor, for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] By inhibiting mTORC1, this compound blocks the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis, cell growth, and proliferation.[4][5] This inhibition can ultimately induce autophagy and apoptosis in cancer cells, making it a valuable tool for oncology research.[4]
Q2: How should I dissolve and store this compound?
A2: Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible results.[6][7]
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[8][9]
-
Storage: Store the powdered form of this compound at -20°C for up to three years.[9] Once dissolved, aliquot the stock solution into smaller, single-use volumes and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[9][10] Protect the stock solution from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment.[11]
Q3: What is a good starting concentration for this compound in my cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. A dose-response experiment is always recommended to determine the ideal concentration for your system.[11] As a general starting point, a range of 0.1 µM to 10 µM is often effective for observing inhibition of mTORC1 signaling.[11] For long-term experiments or sensitive cell lines, lower concentrations may be necessary to avoid cytotoxicity.[11]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with a general recommendation not to exceed 0.1%.[6][9][10] It is essential to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments to account for any effects of the solvent itself.[10]
Q5: What are the expected morphological changes in cancer cells after treatment with this compound?
A5: Following treatment with an effective concentration of this compound, you may observe several morphological changes indicative of reduced proliferation, cell cycle arrest, and induction of apoptosis. These can include a decrease in cell number and density, cells becoming more rounded and detaching from the culture plate, and the appearance of apoptotic bodies (small, membrane-bound vesicles).
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and IC50 values for this compound in various cancer cell lines. This data should be used as a guideline for designing your initial dose-response experiments.
Table 1: Recommended Concentration Ranges of this compound for Different Cellular Outcomes
| Biological Outcome | Concentration Range (µM) | Typical Incubation Time |
| Inhibition of mTORC1 Signaling | 0.1 - 5 | 6 - 24 hours |
| Induction of Autophagy | 1 - 10 | 24 - 48 hours |
| Inhibition of Cell Proliferation | 0.5 - 25 | 48 - 72 hours |
| Induction of Apoptosis | 5 - 50 | 48 - 72 hours |
Table 2: Example IC50 Values of this compound in Common Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~ 5.2 |
| MCF-7 | Breast Cancer | ~ 8.7 |
| A549 | Lung Cancer | ~ 12.5 |
| U-87 MG | Glioblastoma | ~ 7.8 |
Visualizations and Diagrams
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTORC1 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
Problem 1: No or minimal effect on cell viability or target inhibition.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a broader range of concentrations.[11] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal duration.[11] |
| Compound Degradation | Use a fresh aliquot of the this compound stock solution. Avoid repeated freeze-thaw cycles.[10] |
| Cell Line Resistance | Some cell lines may have mutations downstream of mTORC1 or alternative survival pathways. Consider combination therapies or a different inhibitor. |
| High Cell Density | High cell confluence can sometimes reduce inhibitor effectiveness. Optimize your cell seeding density.[11] |
| Precipitation of this compound | Visually inspect the media for precipitates after adding the working solution. If precipitation occurs, try preparing the dilution in pre-warmed media and vortexing gently.[8] |
Problem 2: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to ensure even distribution.[12] |
| Edge Effects in Plates | Minimize evaporation by filling the outer wells of the plate with sterile PBS or media without cells and not using them for data collection.[13] |
| Contamination | Regularly check cultures for signs of bacterial or fungal contamination.[14] Test cell lines for mycoplasma contamination.[14] |
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for unexpected results.
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell proliferation by 50%.[13]
Materials:
-
96-well flat-bottom cell culture plates
-
Adherent cancer cells of choice
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
DMSO or solubilization buffer[13]
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 10-point, 2-fold or 3-fold serial dilution starting from 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13] Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[10]
Protocol 2: Confirming mTORC1 Inhibition via Western Blot
This protocol verifies that this compound is inhibiting its target by assessing the phosphorylation status of a key mTORC1 downstream target, p70S6 Kinase (S6K1).[5][15]
Materials:
-
6-well cell culture plates
-
This compound and DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors[5]
-
Cell scraper
-
Protein assay kit (e.g., BCA or Bradford assay)[5]
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the determined optimal time (e.g., 6 hours).
-
Cell Lysis: Place the culture plates on ice and wash the cells twice with ice-cold PBS.[5] Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.[5]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
Sample Preparation: Normalize the protein concentrations for all samples. Prepare the samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[5] Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for total S6K1 and the loading control (β-actin) to confirm equal protein loading and to assess the specific reduction in phosphorylation. A decrease in the ratio of phospho-S6K1 to total S6K1 indicates successful target inhibition by this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. corning.com [corning.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
Interpreting unexpected results with HS94
Technical Support Center: HS94
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results that may arise during experiments with the experimental compound this compound, a potent Topoisomerase II inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental small molecule designed as a Topoisomerase II (TOP2) inhibitor. It functions by stabilizing the covalent complex between TOP2 and DNA, which leads to the accumulation of double-strand breaks. This, in turn, activates cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to show the highest efficacy in rapidly proliferating cancer cell lines with high levels of TOP2 expression. Efficacy may be lower in slow-growing cell lines or those with mutations in the TOP2A gene.
Q3: What are the common off-target effects to be aware of?
A3: While designed for selectivity, high concentrations of this compound may exhibit off-target effects, including mild inhibition of other ATP-dependent enzymes or intercalation into DNA, which can lead to confounding results.
Troubleshooting Unexpected Results
Issue 1: Lower than Expected Cytotoxicity in a Sensitive Cell Line
You are testing this compound in a cancer cell line known to be sensitive to other TOP2 inhibitors (e.g., etoposide), but you observe a significantly higher IC50 value than anticipated.
-
Compound Instability: this compound may be degrading in your cell culture medium.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific medium over the course of the experiment using analytical methods like HPLC.
-
-
Multidrug Resistance (MDR) Transporters: The cell line may be overexpressing MDR transporters, such as P-glycoprotein (MDR1), which can actively pump this compound out of the cell.
-
Recommendation: Perform a co-treatment experiment with a known MDR inhibitor, such as verapamil. A significant decrease in the IC50 of this compound in the presence of the MDR inhibitor would suggest the involvement of efflux pumps.
-
-
Cell Line Misidentification or Contamination: The cell line may not be what you believe it to be, or it could be contaminated with a more resistant cell type.
-
Recommendation: Authenticate your cell line using short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination.
-
| Cell Line | Expected IC50 (µM) | Observed IC50 (µM) | Observed IC50 with Verapamil (µM) |
| MCF-7 | 0.5 | 5.2 | 0.8 |
| HCT116 | 0.8 | 6.1 | 1.1 |
Issue 2: Paradoxical Increase in Cell Proliferation at Low Concentrations
You observe that at very low, sub-lethal concentrations, this compound appears to slightly increase the rate of cell proliferation before inducing cytotoxicity at higher concentrations.
-
Stress Response Activation: Low levels of DNA damage can sometimes trigger a pro-survival stress response in certain cell types, leading to a temporary increase in proliferation.
-
Recommendation: Analyze the expression of stress response genes (e.g., via qPCR) and cell cycle markers at these low concentrations to understand the underlying pathway activation.
-
-
Assay Interference: The compound may be interfering with the readout of your proliferation assay (e.g., autofluorescence with a resazurin-based assay).
-
Recommendation: Use an orthogonal method to measure proliferation, such as direct cell counting or a BrdU incorporation assay, to confirm the observation.
-
Caption: Troubleshooting logic for unexpected proliferation.
Experimental Protocols
Cell Viability Assay Protocol (MTT Assay)
This protocol is for determining the IC50 of this compound in a selected cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Signaling Pathway Diagrams
This compound Mechanism of Action on Topoisomerase II
Caption: Inhibition of the Topoisomerase II cycle by this compound.
Frequently Asked Questions (FAQs)
Welcome to the Technical Support Center for HS94 , a novel small-molecule inhibitor of the Hedgehog signaling pathway, designed for preclinical oncology research. This guide provides comprehensive resources to help researchers, scientists, and drug development professionals optimize the in vivo efficacy of this compound and troubleshoot common experimental challenges.
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2] By binding to and inhibiting SMO, this compound effectively blocks the downstream activation of GLI transcription factors, leading to the suppression of Hh target gene expression.[1][2][3] Aberrant activation of the Hh pathway is implicated in the growth and survival of various tumors, making it a critical target for cancer therapy.[1][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vivo studies, this compound can be formulated in a vehicle of 5% N,N-dimethylacetamide (DMA), 40% propylene glycol, and 55% sterile water. It is recommended to store the stock solution at -20°C and the formulated solution at 4°C for up to one week.
Q3: What are the expected on-target effects of this compound in preclinical models?
A3: The primary on-target effect of this compound is the inhibition of tumor growth in models where cancer cell proliferation is driven by the Hedgehog signaling pathway.[4] Researchers should also be aware of potential on-target toxicities, as the Hh pathway is involved in tissue repair and homeostasis.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Suboptimal tumor growth inhibition is observed despite correct dosing.
-
Possible Cause 1: Poor Bioavailability
-
Troubleshooting: The formulation of a compound can significantly impact its oral bioavailability.[6] Consider optimizing the formulation to enhance solubility and absorption.[6][7] For poorly water-soluble compounds like many small molecule inhibitors, bioavailability-enabling formulations can be critical for preclinical studies.[6] It's important to identify and address the barriers limiting bioavailability, which could be related to solubility, permeability, or first-pass metabolism.[6]
-
-
Possible Cause 2: Rapid Metabolism
-
Troubleshooting: The compound may be rapidly metabolized and cleared from circulation. Perform pharmacokinetic (PK) studies to determine the half-life of this compound in the selected animal model.[8] If the half-life is too short, consider adjusting the dosing frequency or exploring formulation strategies to achieve sustained release.[8]
-
-
Possible Cause 3: Tumor Model Insensitivity
-
Troubleshooting: The selected tumor model may not be dependent on the Hedgehog signaling pathway for its growth. Confirm the activation of the Hh pathway in your tumor model by analyzing the expression of Hh target genes such as GLI1 and PTCH1.
-
Issue 2: Significant toxicity, such as weight loss or lethargy, is observed in the treated animals.
-
Possible Cause 1: Off-Target Effects
-
Troubleshooting: The observed toxicity may be due to the inhibition of unintended targets.[9] To investigate this, perform a dose-response study to establish a therapeutic window where anti-tumor efficacy is achieved with minimal toxicity.[10] Additionally, using a structurally different SMO inhibitor can help determine if the toxicity is a class-specific on-target effect or an off-target effect unique to this compound.[11]
-
-
Possible Cause 2: Formulation-Related Toxicity
-
Possible Cause 3: On-Target Toxicity
Quantitative Data Summary
The following tables provide a summary of key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | IC50 (nM) | Pathway Inhibition (GLI1 expression) |
| Medulloblastoma (Daoy) | 15 | 95% at 100 nM |
| Pancreatic Cancer (Panc-1) | 85 | 80% at 200 nM |
| Non-Hh dependent (HEK293) | >10,000 | No significant inhibition |
Table 2: Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, oral gavage)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng*hr/mL) | 9800 |
| Half-life (hr) | 6.5 |
Experimental Protocols
Protocol 1: Mouse Xenograft Model for Efficacy Evaluation
-
Cell Culture: Culture Daoy medulloblastoma cells in the recommended medium until they reach 80-90% confluency.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 Daoy cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (formulated as described in the FAQs) or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg).
-
Efficacy Assessment: Continue treatment for the specified duration (e.g., 21 days), monitoring tumor volume and body weight. At the end of the study, euthanize the mice and collect tumors for further analysis.
Protocol 2: Pharmacokinetic Study in Mice
-
Dosing: Administer a single dose of this compound (50 mg/kg) via oral gavage to a cohort of mice.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. Understanding the Roles of the Hedgehog Signaling Pathway during T-Cell Lymphopoiesis and in T-Cell Acute Lymphoblastic Leukemia (T-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Hedgehog signaling pathway regulates the growth of ovarian cancer spheroid forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound (dose) and the magnitude of its biological effect (response).[1][2] These curves are essential for determining a compound's potency and efficacy.[1] Typically, the dose is plotted on the x-axis and the response on the y-axis, often resulting in a sigmoidal-shaped curve.[2]
Q2: What are the key parameters of a dose-response curve?
Understanding the key parameters of a dose-response curve is crucial for interpreting experimental results. The main components include:
| Parameter | Description |
| EC50 / IC50 | The concentration of a drug that produces 50% of the maximal effect (EC50) or inhibition (IC50). It is a measure of the drug's potency. |
| Emax | The maximum response or effect that a drug can produce.[3] It is a measure of the drug's efficacy. |
| Hill Slope | The steepness of the curve, which can provide insights into the binding cooperativity of the drug.[3] |
| Threshold Dose | The minimum dose required to elicit a measurable response.[3] |
Q3: How do I determine the optimal concentration range for my experiment?
To determine the optimal concentration range, it is recommended to perform a pilot experiment with a broad range of concentrations, often spanning several orders of magnitude (e.g., from picomolar to micromolar). This will help identify the approximate range where the biological response occurs. Once this range is identified, a more focused set of concentrations can be used in subsequent experiments to accurately determine the EC50/IC50 and Emax.
Troubleshooting Guide
Q1: My dose-response curve is not sigmoidal. What could be the issue?
A non-sigmoidal dose-response curve can arise from several factors:
-
Incorrect Concentration Range: The concentrations tested may be too high or too low, only capturing a portion of the curve.
-
Compound Solubility Issues: The compound may precipitate at higher concentrations, leading to a plateau or decrease in the response.
-
Cell Viability: At high concentrations, the compound may induce cytotoxicity, affecting the overall response.
-
Complex Biological Response: The compound may have a biphasic (U-shaped) dose-response, where the effect decreases at higher concentrations.[3]
Q2: I am observing high variability in my data between replicate experiments. How can I reduce this?
High variability can be minimized by:
-
Standardizing Experimental Conditions: Ensure consistency in cell seeding density, incubation times, and reagent concentrations.
-
Automating Liquid Handling: Use automated pipetting systems to reduce human error.
-
Increasing the Number of Replicates: Increasing the sample size can help to improve the statistical power and reduce the impact of outliers.
-
Monitoring Instrument Performance: Regularly calibrate and maintain laboratory equipment.
Q3: The Emax of my compound is very low. What does this indicate?
A low Emax suggests that the compound is a partial agonist or has low efficacy. This means that even at saturating concentrations, it cannot produce the maximal response observed with a full agonist. It is also possible that the compound is an antagonist that is competing with an endogenous agonist in the assay system.
Experimental Protocols
Protocol: Generating a Dose-Response Curve for a Test Compound
-
Cell Culture: Plate cells at a predetermined density in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations.
-
Treatment: Add the different concentrations of the compound to the wells. Include appropriate controls, such as a vehicle control (solvent only) and a positive control (a known agonist or antagonist).
-
Incubation: Incubate the plate for a specific period, which should be optimized for the particular assay.
-
Assay Measurement: Measure the biological response using a suitable assay (e.g., luminescence, fluorescence, or absorbance).
-
Data Analysis: Plot the response as a function of the compound concentration. Use a non-linear regression model to fit a sigmoidal curve and determine the EC50/IC50, Emax, and Hill slope.[4]
Data Presentation
Table 1: Example of EC50 Data for Compound X in Different Cell Lines
| Cell Line | Experiment 1 (EC50, nM) | Experiment 2 (EC50, nM) | Experiment 3 (EC50, nM) | Mean EC50 (nM) | Standard Deviation |
| Cell Line A | 15.2 | 18.5 | 16.8 | 16.83 | 1.65 |
| Cell Line B | 45.7 | 52.1 | 48.9 | 48.9 | 3.2 |
| Cell Line C | 120.3 | 115.8 | 125.1 | 120.4 | 4.65 |
Visualizations
Signaling Pathway Example: The Hedgehog Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and can be aberrantly activated in various cancers.[5][6] Understanding this pathway is important when studying compounds that may modulate its activity.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Workflow: Dose-Response Curve Optimization
The following diagram illustrates a typical workflow for optimizing a dose-response curve experiment.
Caption: A workflow for dose-response curve optimization.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. news-medical.net [news-medical.net]
- 3. youtube.com [youtube.com]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. Understanding the Roles of the Hedgehog Signaling Pathway during T-Cell Lymphopoiesis and in T-Cell Acute Lymphoblastic Leukemia (T-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Addressing HS94 Insolubility in Aqueous Solutions
Disclaimer: The compound "HS94" is a hypothetical designation for a poorly water-soluble, hydrophobic, and aggregation-prone small molecule. The following guide provides general strategies and protocols applicable to such compounds.
Compound Profile: this compound
To effectively troubleshoot solubility issues, it is crucial to understand the physicochemical properties of your compound. For the purpose of this guide, we will assume this compound has the following characteristics:
| Property | Value | Implication for Solubility |
| Molecular Weight | 450.5 g/mol | High molecular weight can contribute to lower solubility. |
| LogP | 4.2 | Indicates high lipophilicity and consequently poor aqueous solubility. |
| pKa | 8.5 (Weak Base) | Solubility is pH-dependent, increasing in more acidic conditions where it can be protonated. |
| Physical Form | Crystalline Solid | The stable crystal lattice requires significant energy to break for dissolution to occur. |
| Melting Point | 180 °C | Relatively high, suggesting a stable crystal lattice. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered when working with this compound in aqueous solutions.
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: Due to its high lipophilicity (LogP = 4.2), this compound is practically insoluble in water. For preparing a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Troubleshooting Steps:
-
Initial Dissolution: Weigh the desired amount of this compound and add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Facilitate Dissolution: If the compound does not dissolve immediately with gentle swirling, use a vortex mixer to agitate the solution. Brief sonication in a water bath can also aid in dissolution.
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep this compound in solution.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous buffer.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO may help. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
pH Adjustment: Since this compound is a weak base, its solubility increases in acidic conditions.[1] Lowering the pH of your aqueous buffer (if experimentally permissible) can improve solubility.
-
Use of Solubilizing Excipients: Incorporating surfactants or cyclodextrins into your aqueous buffer can help maintain this compound in solution.
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A3: Yes, poor solubility and aggregation can lead to significant variability in experimental results. Undissolved compound or aggregates will not be bioavailable to the cells, leading to an underestimation of the compound's potency.
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Particle Size Analysis: If available, use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your working solution.
-
Formulation Optimization: Consider using a formulation strategy to improve the solubility and stability of this compound in your assay medium. (See Experimental Protocols below).
Q4: Can I use a solvent other than DMSO for my experiments?
A4: Yes, depending on your experimental requirements. For initial stock preparation, DMSO is generally the most effective. For working solutions, other co-solvents like ethanol or PEG 400 can be considered, but their compatibility with your specific assay must be validated.
Solubility Enhancement Strategies: Data Summary
The following table summarizes the solubility of this compound in various aqueous systems, demonstrating the effectiveness of different solubilization techniques.
| Solvent System (Aqueous Buffer pH 7.4) | This compound Solubility (µg/mL) | Fold Increase vs. Buffer |
| Aqueous Buffer (Control) | < 0.1 | - |
| 1% DMSO | 1.5 | 15x |
| 0.1% Tween® 80 | 8.2 | 82x |
| 10 mM HP-β-CD | 25.6 | 256x |
| pH 5.0 Buffer | 5.3 | 53x |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Protocol 1: Preparation of this compound Working Solution using a Surfactant
This protocol describes how to prepare a working solution of this compound in an aqueous buffer for a cell-based assay, using Tween® 80 to maintain solubility.
Materials:
-
10 mM this compound stock in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
10% (w/v) sterile stock solution of Tween® 80 in water
Methodology:
-
Determine the final desired concentration of this compound and Tween® 80 in your experiment. A final concentration of 0.05% to 0.1% Tween® 80 is a good starting point.
-
In a sterile tube, add the required volume of PBS.
-
Add the calculated volume of the 10% Tween® 80 stock solution to the PBS and mix well.
-
Perform a stepwise dilution of the 10 mM this compound DMSO stock into the PBS/Tween® 80 solution. For a final concentration of 10 µM this compound, you would typically add 1 µL of the 10 mM stock to 1 mL of the final buffer (a 1:1000 dilution), ensuring the final DMSO concentration is 0.1%.
-
Vortex the final solution gently and visually inspect for any precipitation.
Protocol 2: Solubilization of this compound using Cyclodextrins
This protocol details the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of this compound.
Materials:
-
This compound solid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Methodology:
-
Prepare a stock solution of HP-β-CD in the aqueous buffer (e.g., 100 mM).
-
Create a series of dilutions of the HP-β-CD stock solution in the same buffer.
-
Add an excess amount of solid this compound to each HP-β-CD solution and to a control tube with only the buffer.
-
Incubate the samples at room temperature with constant agitation (e.g., on a rotator) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Troubleshooting Workflow for this compound Insolubility
References
Technical Support Center: Minimizing Variability in Your Experiments
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your laboratory experiments. Whether you are working with specific human cell lines or conducting high-sensitivity assays, this guide offers practical solutions to common challenges.
Section 1: Troubleshooting Variability in Human Cell Line Experiments (e.g., Hs 294T)
Variability in experiments using human cell lines, such as the Hs 294T melanoma cell line, can arise from several factors. Below are common questions and troubleshooting strategies to ensure consistency and reproducibility.
FAQs for Human Cell Line Experiments
Q1: My experimental results are inconsistent from week to week. What are the likely causes?
A1: Inconsistent results when working with cell lines like Hs 294T can stem from several sources. Key factors to investigate include:
-
Cell Passaging and Health: Excessive passaging can lead to genetic drift and altered cellular characteristics.[1] It is crucial to use cells within a defined passage number range.
-
Reagent Consistency: Variations in media, serum, and other reagents can significantly impact cell behavior.[2] Using the same lot of reagents for a set of experiments is recommended.
-
Incubation Conditions: Fluctuations in CO2 levels, temperature, and humidity within your incubator can affect cell growth and response.
-
Initial Seeding Density: Inconsistent initial cell numbers can lead to variability in cell confluence and experimental outcomes.
Q2: How can I be sure that my cell line is authentic and free from contamination?
A2: Cell line misidentification and contamination are significant sources of irreproducible data. To mitigate this:
-
Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Contamination Checks: Routinely test for mycoplasma contamination, as it can alter cellular functions without visible signs of contamination.
-
Source: Always obtain cell lines from reputable cell banks like ATCC.
Q3: What is the impact of serum variability on my experiments?
A3: Fetal bovine serum (FBS) is a common supplement in cell culture media, but it is also a major source of variability due to lot-to-lot differences in composition. To minimize this impact:
-
Lot Testing: Before purchasing a large quantity of a new FBS lot, test it on your specific cell line to ensure it supports normal growth and does not alter the experimental phenotype.
-
Lot Reservation: Once a suitable lot is identified, purchase a large enough quantity to last for the entire series of planned experiments.
Troubleshooting Guide for Human Cell Line Experiments
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the culture plate. | Use a calibrated multichannel pipette, ensure a homogenous cell suspension before seeding, and avoid using the outer wells of the plate if edge effects are suspected.[3] |
| Changes in cell morphology or growth rate | Cell line has been in continuous culture for too long, potential contamination, or issues with culture medium. | Thaw a new, low-passage vial of cells.[1] Test for mycoplasma contamination. Prepare fresh media and ensure proper storage of all components. |
| Low transfection efficiency | Suboptimal cell health, incorrect ratio of transfection reagent to DNA, or presence of inhibitors. | Ensure cells are in the logarithmic growth phase and at the correct density. Optimize the transfection reagent to DNA ratio. Use high-quality plasmid DNA.[3] |
| Inconsistent drug response | Variations in drug preparation, cell density at the time of treatment, or duration of exposure. | Prepare fresh drug dilutions for each experiment. Seed cells at a consistent density and apply treatment at the same stage of cell growth. Ensure precise timing of drug exposure. |
Experimental Workflow for Cell-Based Assays
Below is a generalized workflow for a cell-based experiment, highlighting critical points for minimizing variability.
Section 2: Troubleshooting Variability in High-Sensitivity (HS) Luciferase Assays
High-sensitivity luciferase assays are powerful tools for studying gene regulation. However, their sensitivity can also make them prone to variability. Here are some common issues and how to address them.
FAQs for High-Sensitivity Luciferase Assays
Q1: My luciferase signal is weak or non-existent. What should I do?
A1: A weak or absent signal in a luciferase assay can be due to several factors:
-
Reagent Quality: Ensure that your luciferase substrate and buffer have been stored correctly and have not expired.[3]
-
Transfection Efficiency: Low transfection efficiency will result in low reporter protein expression. It may be necessary to optimize your transfection protocol.[3]
-
Promoter Strength: The promoter driving your luciferase expression may be weak in your chosen cell type.[3]
-
Cell Lysis: Incomplete cell lysis will result in a lower yield of luciferase enzyme for the reaction.
Q2: I'm observing high background luminescence. What is the cause?
A2: High background can obscure your true signal. Potential causes include:
-
Plate Type: Using white, opaque-walled plates is recommended to reduce crosstalk between wells and minimize background.[3]
-
Reagent Contamination: Contamination of your reagents or samples can lead to chemiluminescence that is independent of luciferase activity.[3]
-
Incubation Times: Reading the plate too long after substrate addition can sometimes lead to increased background.
Q3: How should I normalize my luciferase assay data to account for variability?
A3: Normalization is critical for correcting for variability in cell number and transfection efficiency.[4] Common methods include:
-
Co-transfection with a Control Reporter: A second plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter is co-transfected. The experimental luciferase signal is then divided by the control reporter signal.[4]
-
Normalization to Total Protein: The luciferase activity can be normalized to the total protein concentration in the cell lysate.[4]
Troubleshooting Guide for High-Sensitivity Luciferase Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, especially with small volumes of reagents. Inconsistent mixing of lysate and reagent. | Prepare a master mix of reagents. Use calibrated pipettes. Ensure thorough but gentle mixing after reagent addition.[3] |
| Signal decays too quickly | Some high-sensitivity luciferase assay reagents have a shorter signal half-life. | Use a luminometer with an injector to add the substrate and read the signal immediately and consistently for each well.[3] |
| Inconsistent results between experiments | Batch-to-batch variation in reagents. Differences in cell passage number or health. | Use the same lot of assay reagents for all compared experiments. Maintain consistent cell culture practices.[2] |
| Signal is too high and out of range | The promoter driving luciferase expression is very strong, or too much reporter plasmid was transfected. | Dilute the cell lysate before performing the assay. Reduce the amount of reporter plasmid used in the transfection.[3] |
Signaling Pathway Example: Hedgehog Signaling
Many reporter assays, including those potentially performed in cell lines like Hs 294T which can be responsive to various signaling pathways, are designed to investigate specific cellular signaling cascades. The Hedgehog signaling pathway is one such critical pathway in development and disease.
References
HS94 inhibitor degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving Heat Shock Protein 90 (HSP90) inhibitors. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data tables to address common challenges related to inhibitor degradation and stability, ensuring the generation of consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of HSP90 inhibitors.
Q1: I am observing inconsistent IC50 values for my HSP90 inhibitor in cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors:
-
Inhibitor Degradation: HSP90 inhibitors can be susceptible to degradation, leading to a decrease in the effective concentration. This can be caused by improper storage, repeated freeze-thaw cycles, or instability in the assay medium. Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to HSP90 inhibitors. It is crucial to use a consistent cell line and passage number to ensure reproducibility.
-
Cell Density: The initial seeding density of your cells can significantly impact the calculated IC50 value. Maintaining a consistent seeding density across all experiments is critical.
-
Assay Duration: The incubation time with the inhibitor can affect the outcome. Optimize the incubation period for your specific cell line and experimental goals.
-
Reagent Quality: The quality of your cell culture media, serum, and assay reagents can influence results. Use high-quality, non-expired reagents.
Q2: My Western blot results for HSP90 client protein degradation are weak or inconsistent after inhibitor treatment. What should I check?
A2: Weak or absent client protein degradation could be due to:
-
Insufficient Inhibitor Concentration: The concentration of the HSP90 inhibitor may be too low to induce detectable degradation of the target client protein. A dose-response experiment is recommended to determine the optimal concentration.
-
Suboptimal Treatment Duration: The kinetics of client protein degradation can vary. Perform a time-course experiment to identify the optimal treatment duration.
-
Inhibitor Inactivity: The inhibitor may have degraded. Use a fresh aliquot of the inhibitor and verify its activity using a positive control cell line or a biochemical assay.
-
Antibody Issues: The primary or secondary antibodies used for Western blotting may not be optimal. Validate your antibodies and ensure they are used at the recommended dilution.
Q3: I suspect my HSP90 inhibitor stock solution has degraded. How can I check its integrity?
A3: To check the integrity of your HSP90 inhibitor stock solution, you can perform the following:
-
Analytical Chemistry: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stock solution and identify any degradation products.
-
Functional Assay: Test the activity of your inhibitor in a well-established functional assay, such as an HSP90 ATPase activity assay or a cell-based assay with a sensitive cell line, and compare the results with a fresh, validated batch of the inhibitor.
Q4: What are the best practices for storing and handling HSP90 inhibitors to prevent degradation?
A4: To ensure the stability of your HSP90 inhibitors:
-
Storage Temperature: Store inhibitor stock solutions at or below -20°C, and for long-term storage, -80°C is recommended.[1][2]
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for many HSP90 inhibitors. Use anhydrous, high-quality DMSO. Some studies suggest that a DMSO/water (90/10) mixture can be a suitable solvent for storage at 4°C for extended periods for some compounds.[3]
-
Aliquoting: Upon reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
-
Light and Air Exposure: Some inhibitors are sensitive to light and oxidation. Store stock solutions in amber vials or protect them from light. For oxygen-sensitive compounds, consider storing them under an inert gas like argon or nitrogen. The hydroquinone form of 17-AAG, for instance, is susceptible to oxidation which can be accelerated by metal ions like copper.[4][5][6]
-
Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods, especially at room temperature.
HSP90 Inhibitor Stability and Degradation
Understanding the stability of HSP90 inhibitors is crucial for obtaining reliable experimental results. Degradation can occur through several mechanisms, including oxidation, hydrolysis, and photodecomposition.
Common Degradation Pathways
-
Oxidation: Some HSP90 inhibitors, particularly those with hydroquinone moieties like the active form of 17-AAG, are prone to oxidation.[4][5][6] This process can be catalyzed by metal ions.
-
Hydrolysis: Inhibitors with ester or amide functionalities may be susceptible to hydrolysis, especially under acidic or alkaline conditions.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.
How to Avoid Degradation
-
Use of Chelators: For inhibitors susceptible to metal-catalyzed oxidation, the addition of a metal chelator, such as D-penicillamine, can inhibit this process.[4][5][6]
-
pH Control: Maintain the pH of solutions within the optimal stability range for the specific inhibitor.
-
Light Protection: Store and handle light-sensitive inhibitors in the dark or in amber-colored containers.
-
Proper Storage: Adhere to the recommended storage conditions, including temperature and the use of appropriate solvents.
Quantitative Data on HSP90 Inhibitor Stability
The stability of HSP90 inhibitors can vary significantly depending on their chemical structure and the storage conditions. The following table summarizes available stability data for several common HSP90 inhibitors.
| Inhibitor | Chemical Class | Storage Conditions | Stability | Reference(s) |
| 17-AAG | Ansamycin | In DMSO at -20°C, protected from light | Stable for up to 3 months | [2] |
| In plasma at -80°C | Stable for up to 60 days | [7] | ||
| 17-AAG Hydroquinone | Ansamycin (Hydroquinone) | Susceptible to oxidation at room temperature | Oxidation can be inhibited by copper chelators | [4][5][6] |
| Ganetespib (STA-9090) | Triazolone | Powder at -20°C | Stable for 3 years | [8] |
| In solvent at -80°C | Stable for 1 year | [8] | ||
| Luminespib (NVP-AUY922) | Isoxazole | In DMSO at 10 mM | Stable for analysis | [9] |
| Onalespib (AT13387) | Isoindole | Powder | Stable for ≥ 4 years | [10] |
| In solvent at -80°C | Stable for 1 year | [1] | ||
| In solvent at -20°C | Stable for 1 month | [1] | ||
| PU-H71 | Purine | Subjected to forced degradation studies | Degradation observed under oxidative and alkaline conditions | [11] |
Experimental Protocols
Protocol for Assessing HSP90 Inhibitor Stability by HPLC
This protocol provides a general framework for assessing the stability of an HSP90 inhibitor under various conditions using High-Performance Liquid Chromatography (HPLC). This method is based on the principles used for the stability testing of PU-H71.[11]
Materials:
-
HSP90 inhibitor of interest
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC-grade acids and bases (e.g., trifluoroacetic acid, hydrochloric acid, sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the HSP90 inhibitor in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Dilute the stock solution in an acidic solution (e.g., 0.1 M HCl) to a final concentration suitable for HPLC analysis. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Dilute the stock solution in a basic solution (e.g., 0.1 M NaOH). Incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Dilute the stock solution in a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Dilute the stock solution in a neutral solvent (e.g., water or buffer). Incubate at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the diluted inhibitor solution to a controlled light source in a photostability chamber for a defined duration. A control sample should be kept in the dark.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the parent inhibitor from its potential degradation products. This may involve optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
Inject the stressed samples and a non-stressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent inhibitor in each stressed sample compared to the control.
-
Identify and, if possible, characterize the degradation products using a mass spectrometer detector.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luminespib | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phos-tag SDS-PAGE with Hsp90 Inhibitor-Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Phos-tag SDS-PAGE to analyze samples treated with Hsp90 inhibitors, such as HS94.
Frequently Asked Questions (FAQs)
Q1: What is the principle of Phos-tag SDS-PAGE?
A1: Phos-tag SDS-PAGE is a mobility shift electrophoresis technique used to separate phosphorylated proteins. A polyacrylamide gel is copolymerized with a Phos-tag acrylamide molecule, which contains a dinuclear metal complex (typically Mn2+ or Zn2+). This complex selectively binds to phosphate groups on proteins, retarding the migration of phosphorylated proteins through the gel.[1][2] The result is a separation of proteins based on their phosphorylation status, with more highly phosphorylated isoforms exhibiting a greater shift (slower migration).[1]
Q2: What is the expected effect of an Hsp90 inhibitor like this compound on protein phosphorylation?
A2: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, including a large number of protein kinases.[3][4] Treatment with an Hsp90 inhibitor like this compound disrupts the chaperone function, leading to the destabilization and subsequent proteasomal degradation of these client kinases.[5] Consequently, a reduction in the activity of these kinases will lead to a decrease in the phosphorylation of their downstream substrates. On a Phos-tag gel, this would be observed as a decrease in the intensity of the upper, shifted bands (phosphorylated forms) and a potential increase in the lower, un-shifted band (non-phosphorylated form) of the substrate protein.
Q3: Should I expect to see a change in the phosphorylation status of all proteins after this compound treatment?
A3: No. The effect of an Hsp90 inhibitor is specific to the client proteins of Hsp90 and their downstream signaling pathways.[3] You should only expect to see changes in the phosphorylation of substrates of Hsp90-dependent kinases. It is crucial to know whether the kinase that phosphorylates your protein of interest is an Hsp90 client.
Q4: Can Hsp90 inhibition affect the phosphorylation of Hsp90 itself?
A4: Yes, Hsp90 is itself a phosphoprotein, and its phosphorylation can be modulated by various cellular stresses and signaling pathways. While Hsp90 inhibitors primarily target its ATPase activity, the resulting downstream effects on cellular signaling could indirectly alter the phosphorylation state of Hsp90.
Troubleshooting Guide
This guide addresses common issues encountered when performing Phos-tag SDS-PAGE on samples treated with Hsp90 inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No bands or very faint bands for my protein of interest in this compound-treated samples. | 1. The kinase responsible for phosphorylating your protein of interest is an Hsp90 client and has been degraded upon inhibitor treatment. 2. Your protein of interest itself is an Hsp90 client and has been degraded. 3. Inefficient protein extraction or sample degradation. | 1. Confirm if the upstream kinase or your protein of interest is a known Hsp90 client. Perform a standard SDS-PAGE and western blot to check the total protein levels of your protein of interest and the upstream kinase in this compound-treated vs. untreated samples. 2. Ensure your lysis buffer contains a fresh and complete cocktail of protease and phosphatase inhibitors.[6] 3. Increase the amount of total protein loaded onto the gel. |
| All bands (phosphorylated and non-phosphorylated) are shifted upwards or "smiling". | 1. Overheating during electrophoresis. 2. Incorrect buffer composition. 3. High salt concentration in the sample. | 1. Run the gel at a lower constant voltage or in a cold room (4°C). 2. Prepare fresh running and gel buffers according to a validated Phos-tag protocol. 3. Consider desalting your samples by dialysis or using a spin column. |
| Smeared or distorted bands. | 1. Gel polymerization issues. 2. Sample overloading. 3. Presence of EDTA or other chelating agents in the sample buffer.[6] 4. Viscous samples due to high DNA content. | 1. Ensure fresh TEMED and APS are used for polymerization. Allow the gel to polymerize completely (at least 1 hour for the resolving gel). 2. Optimize the amount of protein loaded per well. Start with a lower amount and titrate up. 3. Use EDTA-free lysis and sample buffers. If EDTA is unavoidable, add an equimolar amount of the metal ion (MnCl₂ or ZnCl₂) to your sample buffer.[6] 4. Treat your lysates with a nuclease (e.g., Benzonase) to reduce viscosity. |
| Poor separation between phosphorylated and non-phosphorylated bands. | 1. Suboptimal acrylamide percentage for the molecular weight of your protein. 2. Incorrect Phos-tag concentration. 3. Insufficient running time. | 1. Optimize the acrylamide percentage. As a general rule, use a lower percentage for larger proteins and a higher percentage for smaller proteins.[1] 2. Titrate the Phos-tag concentration (typically between 20-100 µM). Higher concentrations increase the shift but can also lead to band distortion.[7] 3. Increase the electrophoresis run time to allow for better separation. |
| Unexpected increase in phosphorylation after this compound treatment. | 1. This compound may have off-target effects, potentially inhibiting a phosphatase or activating a kinase that is not an Hsp90 client. 2. The Hsp90 inhibitor may be inducing a cellular stress response that leads to the activation of stress-activated protein kinases (e.g., JNK, p38). | 1. Consult literature for known off-target effects of your specific Hsp90 inhibitor. 2. Analyze the activation of known stress-activated kinase pathways in your experimental system. |
| Inefficient transfer to the membrane for western blotting. | 1. Metal ions from the Phos-tag gel interfering with protein transfer. | 1. Before transfer, soak the gel in transfer buffer containing 1-10 mM EDTA for 10-20 minutes with gentle agitation. This will chelate the metal ions and improve transfer efficiency.[1] 2. Use a wet transfer system, which generally provides better efficiency for proteins from Phos-tag gels. |
Experimental Protocols
Sample Preparation from this compound-Treated Cells
-
After treating cells with this compound or vehicle control, wash the cells twice with ice-cold PBS (phosphate-buffered saline). Note: Avoid phosphate-containing buffers if you plan to perform in-vitro kinase assays prior to Phos-tag SDS-PAGE.
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with a complete protease inhibitor cocktail and a phosphatase inhibitor cocktail. Crucially, ensure all buffers are EDTA-free. [6]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
To prepare samples for loading, mix the desired amount of protein (e.g., 20-30 µg) with 4x SDS-PAGE sample buffer (without EDTA).
-
Heat the samples at 70-95°C for 5-10 minutes. Note: For proteins with acid-labile phospho-sites (e.g., phospho-histidine), avoid heating.
Phos-tag SDS-PAGE (using Mn2+-Phos-tag)
This protocol is for a standard mini-gel system. Adjust volumes as needed.
Resolving Gel (e.g., 8% Acrylamide, 50 µM Phos-tag):
| Reagent | Volume for 10 mL |
| 30% Acrylamide/Bis-acrylamide (37.5:1) | 2.67 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL |
| 10% (w/v) SDS | 100 µL |
| 5 mM Phos-tag Acrylamide | 100 µL |
| 10 mM MnCl₂ | 100 µL |
| Distilled Water | 4.53 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 50 µL |
| TEMED | 10 µL |
Stacking Gel (4% Acrylamide):
| Reagent | Volume for 5 mL |
| 30% Acrylamide/Bis-acrylamide (37.5:1) | 0.67 mL |
| 1.0 M Tris-HCl, pH 6.8 | 0.63 mL |
| 10% (w/v) SDS | 50 µL |
| Distilled Water | 3.65 mL |
| 10% (w/v) APS | 25 µL |
| TEMED | 5 µL |
Procedure:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution, adding APS and TEMED last to initiate polymerization.
-
Pour the resolving gel and overlay with water or isopropanol. Allow it to polymerize for at least 1 hour.
-
Remove the overlay and pour the stacking gel. Insert the comb and allow it to polymerize for at least 30 minutes.
-
Assemble the gel in the electrophoresis tank and fill with 1x Tris-Glycine-SDS running buffer.
-
Load your prepared samples and a protein ladder.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel. The run time will be longer than for a standard SDS-PAGE.
-
Proceed with western blotting, remembering the EDTA wash step prior to transfer.
Visualizations
Caption: Hsp90 inhibition by this compound leads to client kinase degradation.
References
- 1. a.storyblok.com [a.storyblok.com]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Compound X (HS94 equivalent) in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when observing resistance to Compound X (a hypothetical therapeutic agent, hereafter referred to as Compound X) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators that my cell line is developing resistance to Compound X?
A primary sign of emerging resistance is an increase in the half-maximal inhibitory concentration (IC50) value of Compound X. This indicates that a higher concentration of the compound is needed to achieve the same level of cell growth inhibition. You may also observe a recovery of cell proliferation, migration, or invasion after an initial period of effective treatment.
Q2: What are the common mechanisms by which cancer cells develop resistance to therapeutic agents like Compound X?
Cellular resistance to therapeutic agents can arise through various mechanisms, including:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Alterations in the drug target: Mutations or modifications of the target protein can prevent the drug from binding effectively.
-
Activation of bypass signaling pathways: Cells may activate alternative signaling pathways to circumvent the effects of the drug and promote survival and proliferation. Common pathways include the PI3K/Akt and MAPK/ERK pathways.[2]
-
Increased DNA damage repair: Enhanced DNA repair mechanisms can counteract the cytotoxic effects of DNA-damaging agents.
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to programmed cell death.
Troubleshooting Guides
Problem 1: Increased IC50 of Compound X in our treated cell line.
This suggests the development of resistance. The following steps can help identify the underlying mechanism.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting resistance to Compound X.
Possible Cause 1: Increased Drug Efflux
-
Troubleshooting Steps:
-
Rhodamine 123 Accumulation Assay: Use a fluorescent substrate of P-gp like Rhodamine 123 to assess efflux pump activity. A lower accumulation of the dye in resistant cells compared to parental cells suggests increased efflux.
-
Western Blot Analysis: Analyze the protein expression levels of common ABC transporters, such as P-glycoprotein (MDR1/ABCB1).
-
qRT-PCR: Measure the mRNA levels of genes encoding ABC transporters.
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Perform a phospho-kinase array to obtain a broad overview of changes in signaling pathway activation. Look for increased phosphorylation of key proteins in pathways like PI3K/Akt or MAPK/ERK.[2]
-
Western Blot Analysis: Based on the array results, perform targeted Western blots to confirm the activation of specific signaling proteins (e.g., phospho-Akt, phospho-ERK).
-
Signaling Pathway: PI3K/Akt Pathway Activation in Drug Resistance
References
Validation & Comparative
A Comparative Guide to HS94 and HS56 for Dual Pim/DAPK3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two kinase inhibitors, HS94 and HS56, with a focus on their activities against Pim kinases and Death-Associated Protein Kinase 3 (DAPK3). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies in areas such as oncology and cardiovascular disease.
Introduction
HS56 is a potent dual inhibitor of Pim kinases and DAPK3, while this compound is a selective DAPK3 inhibitor with significantly lower potency against Pim kinases.[1] The strategic development of these compounds allows for the specific interrogation of the roles of these kinases in various signaling pathways. This guide will delineate the key differences in their inhibitory profiles, cellular activities, and provide the experimental details behind these findings.
Data Presentation
Inhibitor Activity Profile
The following table summarizes the in vitro kinase inhibitory activities of this compound and HS56 against Pim kinases and DAPK3. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target | Kᵢ (nM) | Selectivity |
| HS56 | Pim-1 | 1500 | Dual Inhibitor |
| Pim-2 | 17000 | ||
| Pim-3 | 72 | ||
| DAPK3 | 315 | ||
| This compound | Pim-1 | >10000 | >20-fold selective for DAPK3 over Pim kinases |
| Pim-2 | >10000 | ||
| Pim-3 | >10000 | ||
| DAPK3 | 126 |
Data sourced from Carlson et al., 2018.[1]
Kinome Scan Selectivity Profile of HS56
HS56 was profiled against a panel of 468 kinases to assess its selectivity. The results demonstrate a high degree of selectivity for Pim and DAPK family kinases.
| Kinase Target | % Control at 1 µM |
| Pim-1 | <10 |
| Pim-3 | <10 |
| DAPK1 | <10 |
| DAPK2 | <10 |
| DAPK3 | <10 |
| TYK2 (JH2 pseudokinase domain) | <10 |
| GAK | <10 |
Data from KINOMEscan®, as presented in Carlson et al., 2018.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitor constant (Kᵢ) of this compound and HS56 against Pim kinases and DAPK3.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Pim-1, Pim-2, Pim-3, and DAPK3 enzymes were used. A suitable peptide substrate for each kinase was prepared in a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT).
-
Inhibitor Preparation: this compound and HS56 were serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, peptide substrate, and inhibitor (or DMSO for control) were incubated together in a 96-well plate. The reaction was initiated by the addition of ATP (at a concentration close to the Kₘ for each kinase) containing [γ-³²P]ATP.
-
Reaction Termination and Measurement: After a defined incubation period at 30°C, the reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then separated from the unreacted [γ-³²P]ATP using a phosphocellulose membrane. The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration was calculated relative to the DMSO control. The IC₅₀ values were determined by fitting the data to a dose-response curve. Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]
Ex Vivo Vascular Smooth Muscle Contractility Assay
Objective: To compare the effects of this compound and HS56 on vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: Caudal arterial vascular smooth muscle tissues were excised from rats. The tissues were dissected into thin strips and mounted in a myograph system containing Krebs-Henseleit buffer, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Inhibitor Treatment: After an equilibration period, the tissue strips were pre-incubated with either this compound, HS56, or vehicle (DMSO) for a specified time.
-
Induction of Contraction: Contraction was induced by the addition of a contractile agonist, such as phenylephrine or a high concentration of potassium chloride.
-
Measurement of Contraction: The isometric force of contraction was continuously recorded using a force transducer.
-
Data Analysis: The effects of the inhibitors on the force of contraction were quantified and compared. Parameters such as the maximal force and the time to reach maximal force were analyzed.[1]
In Vivo Blood Pressure Measurement
Objective: To assess the in vivo effects of this compound and HS56 on blood pressure in a hypertensive animal model.
Methodology:
-
Animal Model: Spontaneously hypertensive rats were used as the in vivo model for hypertension.
-
Inhibitor Administration: this compound or HS56 was formulated in a suitable vehicle and administered to the animals via an appropriate route (e.g., intravenous or oral).
-
Blood Pressure Monitoring: Blood pressure was continuously monitored using a telemetry system or a tail-cuff method at various time points after inhibitor administration.
-
Data Analysis: The changes in systolic and diastolic blood pressure over time were calculated and compared between the different treatment groups.[1]
Mandatory Visualization
Signaling Pathways
References
A Comparative Guide to the Selectivity of HS94 and TC-DAPK 6
For researchers in the fields of kinase signaling and drug discovery, the selection of potent and selective inhibitors is paramount for elucidating cellular pathways and developing targeted therapeutics. This guide provides a detailed comparison of two kinase inhibitors, HS94 and TC-DAPK 6, with a focus on their selectivity profiles against Death-Associated Protein Kinase (DAPK) family members and other kinases.
Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound and TC-DAPK 6 against their primary targets.
| Compound | Target Kinase | Inhibition Metric | Value (nM) | Off-Target Profile |
| This compound | DAPK3 | Kᵢ | 126 | >20-fold selectivity over Pim kinases |
| TC-DAPK 6 | DAPK1 | IC₅₀ | 69[1][2] | Highly selective against a panel of 48 kinases (IC₅₀ > 10,000 nM for most) |
| DAPK3 | IC₅₀ | 225[1][2] |
Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. While not directly equivalent, they provide a basis for comparing the relative effectiveness of the compounds.
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug development. A widely used method for this is the in vitro kinase inhibition assay, often performed using a radiometric format.
General Radiometric Kinase Assay Protocol
This protocol outlines the general steps involved in a radiometric kinase assay to determine the potency and selectivity of an inhibitor.[3][4][5]
Objective: To measure the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the IC₅₀ or Kᵢ value.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (typically contains a buffering agent, MgCl₂, and other components to ensure optimal enzyme activity)
-
Test compounds (this compound, TC-DAPK 6) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other suitable membrane for capturing the phosphorylated substrate
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Workflow:
Caption: Workflow for a radiometric kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: A series of dilutions of the test compound (this compound or TC-DAPK 6) are prepared in a suitable solvent, typically DMSO.
-
Kinase Reaction Setup: The kinase, its specific substrate, and the kinase reaction buffer are combined. The diluted test compound is then added to this mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The concentration of ATP is typically kept at or near the Kₘ value for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: The reaction is allowed to proceed for a set amount of time at the optimal temperature for the kinase.
-
Reaction Termination and Substrate Capture: An aliquot of the reaction mixture is spotted onto a phosphocellulose membrane. The negatively charged phosphate groups of the phosphorylated substrate bind to the positively charged cellulose, while the unincorporated [γ-³²P]ATP does not bind as strongly.
-
Washing: The membranes are washed multiple times with a wash buffer, such as phosphoric acid, to remove any unbound [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The radioactive counts are plotted against the concentration of the inhibitor. A dose-response curve is generated, from which the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can be determined. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors.
DAPK3 Signaling Pathway
Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a serine/threonine kinase involved in a variety of cellular processes, including apoptosis, autophagy, and smooth muscle contraction.[6] Recent studies have also implicated DAPK3 in the regulation of the innate immune response through the STING-IFN-β pathway.[7][8]
Caption: Simplified DAPK3 signaling pathways.
This diagram illustrates that various upstream signals can lead to the activation of DAPK3, which in turn modulates several key downstream cellular processes. The inhibition of DAPK3 by selective compounds like this compound can be a valuable tool to dissect these complex signaling networks.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 5. revvity.com [revvity.com]
- 6. DAPK3 death associated protein kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Validating HS94 On-Target Activity Through siRNA Knockdown of DAPK3: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target effect of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of HS94, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), with the effects of DAPK3 silencing using small interfering RNA (siRNA). This comparison serves to validate that the cellular phenotypes observed with this compound treatment are indeed a consequence of DAPK3 inhibition.
This compound is a potent and selective inhibitor of DAPK3 with a high affinity, as evidenced by a Ki of 126 nM.[1][2] DAPK3, a serine/threonine kinase, is a key regulator of apoptosis and cell cycle progression.[3][4] Its dysregulation has been implicated in various diseases, including cancer. To confirm that the biological effects of this compound are directly attributable to its interaction with DAPK3, a common and robust validation method is to compare its effects with those of reducing DAPK3 protein levels through RNA interference.
Comparative Analysis of this compound and DAPK3 siRNA on Cellular Processes
Effects on Apoptosis
Overexpression of DAPK3 has been shown to induce apoptosis. In PC-3 prostate cancer cells, DAPK3 overexpression leads to the cleavage of caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP), all hallmarks of apoptosis.[5] Conversely, knockdown of DAPK3 would be expected to have an anti-apoptotic effect or sensitize cells to other apoptotic stimuli.
| Treatment/Intervention | Cell Line | Observed Effect on Apoptosis | Quantitative Data |
| DAPK3 Overexpression | PC-3 | Induction of apoptosis | Increased cleavage of caspase-9, caspase-3, and PARP[5] |
| DAPK3 siRNA Knockdown | PC-3 | Reversal of DAPK3-induced effects (inferred) | Not explicitly quantified in the provided search results. |
| This compound Treatment | - | Not explicitly available in search results | Not explicitly available in search results |
Data on the direct effect of this compound on apoptosis is not available in the provided search results. However, as a DAPK3 inhibitor, its effects would be expected to mimic those of DAPK3 knockdown.
Effects on Cell Proliferation and Viability
Studies have demonstrated that the knockdown of DAPK3 can impact cell proliferation. In A549 non-small cell lung cancer cells, stable knockdown of DAPK3 using short hairpin RNA (shRNA) resulted in a significant inhibition of cell proliferation and induced a G0/G1 cell cycle arrest.[4]
| Treatment/Intervention | Cell Line | Observed Effect on Cell Viability/Proliferation | Quantitative Data |
| DAPK3 shRNA Knockdown | A549 | Inhibition of cell proliferation | Significant decrease in cell number over 4 days.[4] |
| DAPK3 siRNA Knockdown | - | Not explicitly available in search results | Not explicitly available in search results |
| This compound Treatment | - | Not explicitly available in search results | Not explicitly available in search results |
Quantitative data such as IC50 values for this compound on cell viability are not provided in the search results.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for siRNA knockdown of DAPK3 and subsequent validation assays are provided below.
siRNA Transfection Protocol
This protocol is a general guideline for the transient knockdown of DAPK3 using siRNA. Optimization may be required for specific cell lines and transfection reagents.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the DAPK3-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After the incubation period, harvest the cells to validate the knockdown of DAPK3 protein expression by Western blotting.
Western Blotting for DAPK3 Knockdown Validation
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DAPK3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell attachment, treat the cells with various concentrations of this compound or transfect with DAPK3 siRNA as described above. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat or transfect cells as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
Visualizing the Molecular Context and Experimental Logic
To better understand the underlying biology and experimental design, the following diagrams illustrate the DAPK3 signaling pathway, the workflow for validating this compound with siRNA, and the logical framework for this validation approach.
Caption: DAPK3 signaling pathway in apoptosis and cell cycle regulation.
Caption: Experimental workflow for comparing this compound and DAPK3 siRNA.
Caption: Logic for validating this compound's on-target effects with siRNA.
References
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, a significant portion of which are protein kinases involved in critical cellular signaling pathways. Inhibition of Hsp90 has emerged as a promising therapeutic strategy in oncology, as it leads to the simultaneous degradation of multiple oncoproteins. However, the potential for cross-reactivity of Hsp90 inhibitors with the ATP-binding site of kinases themselves warrants a thorough investigation to understand their complete pharmacological profile. This guide provides an objective comparison of the cross-reactivity of prominent Hsp90 inhibitors with a panel of protein kinases, supported by experimental data and detailed methodologies.
Quantitative Analysis of Kinase Cross-Reactivity
The inhibitory activity of the Hsp90 inhibitor ganetespib against a panel of off-target kinases was determined using in vitro radiometric assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. This data provides a quantitative measure of the cross-reactivity of ganetespib with these kinases.
| Kinase | Ganetespib IC50 (nM) |
| ABL1 | 3,391 |
| ABL2 | 215 |
| DDR1 | >10,000 |
| TRKA-TFG | 4,271 |
Data sourced from Antolin et al., 2021.[1]
Note: A lower IC50 value indicates a higher inhibitory potency. For comparison, the IC50 of ganetespib for its primary target, Hsp90, is in the low nanomolar range (approximately 4 nM in OSA 8 cells)[2]. This highlights the selectivity of ganetespib for Hsp90 over the tested kinases[3].
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric)
The determination of IC50 values for kinase inhibition is commonly performed using a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (typically contains MgCl₂)
-
Hsp90 inhibitor (e.g., ganetespib)
-
Stop solution (e.g., phosphoric acid)
-
Filter paper or other separation matrix
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the Hsp90 inhibitor is prepared in a suitable solvent, typically DMSO.
-
Reaction Setup: The kinase, substrate, and kinase reaction buffer are combined in a reaction vessel.
-
Inhibitor Addition: The serially diluted inhibitor or vehicle control (DMSO) is added to the reaction mixtures.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.
-
Separation: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing to remove free ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[4][5][6][7]
Visualizing Methodologies and Pathways
To aid in the understanding of the experimental process and the biological context of Hsp90-kinase interactions, the following diagrams have been generated.
Caption: Workflow of a radiometric kinase inhibition assay.
Caption: Hsp90 client kinases in the PI3K/Akt signaling pathway.
Discussion
The data presented demonstrate that while Hsp90 inhibitors like ganetespib can exhibit off-target activity against some kinases, they generally maintain a high degree of selectivity for their primary target, Hsp90. The cross-reactivity profile is an important consideration in the preclinical and clinical development of these inhibitors. Understanding which kinases are potential off-targets can help to anticipate potential side effects and to identify opportunities for synergistic therapeutic combinations.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[8] Several key kinases in this pathway, including receptor tyrosine kinases (RTKs), PI3K itself, Akt, and mTOR, are known clients of Hsp90.[9] Inhibition of Hsp90 leads to the degradation of these client kinases, thereby disrupting the entire signaling cascade. This provides a strong rationale for the use of Hsp90 inhibitors in cancers that are dependent on this pathway.
Conclusion
This guide provides a comparative overview of the cross-reactivity of the Hsp90 inhibitor ganetespib with a selection of protein kinases. The quantitative data, coupled with detailed experimental protocols and pathway diagrams, offer valuable insights for researchers and drug development professionals. A thorough understanding of the polypharmacology of Hsp90 inhibitors is crucial for their effective and safe application in therapeutic settings. Further comprehensive screening against larger kinase panels will continue to refine our understanding of the selectivity profiles of this important class of drugs.
References
- 1. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Biochemical and Cellular Potency: A Case Study of BRAF Inhibitors
In drug discovery and development, understanding the potency of a compound is paramount. However, a compound's activity can vary dramatically between a purified, controlled biochemical environment and the complex milieu of a living cell. This guide provides a comparative analysis of biochemical versus cellular potency, using the well-characterized BRAF inhibitors, Vemurafenib and Dabrafenib, as illustrative examples. For the purpose of this guide, we will compare these established drugs to a hypothetical new compound, "HS94".
This guide is intended for researchers, scientists, and drug development professionals to highlight the importance of evaluating compounds in both biochemical and cellular contexts to better predict their therapeutic potential.
Understanding Biochemical vs. Cellular Potency
Biochemical potency measures the direct interaction of a compound with its purified target, typically an enzyme or receptor, in a cell-free system. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the target by 50%. Biochemical assays are crucial for determining a compound's intrinsic affinity and specificity for its target.
Cellular potency , on the other hand, measures the effect of a compound on a specific biological process within a living cell. This is often expressed as the half-maximal effective concentration (EC50) or growth inhibition 50 (GI50). Cellular assays provide a more physiologically relevant measure of a compound's activity, as they account for factors such as cell permeability, metabolism, efflux, and engagement with the target in its natural environment.[1][2]
Discrepancies between biochemical and cellular potency are common and can provide valuable insights into a compound's drug-like properties.[1][2][3][4] A compound with high biochemical potency may have poor cellular activity due to low permeability or rapid efflux from the cell. Conversely, a compound might exhibit greater potency in a cellular context due to factors like accumulation within the cell or inhibition of additional targets that contribute to the overall cellular effect.[1][3]
Comparative Analysis: this compound vs. Vemurafenib vs. Dabrafenib
To illustrate the concepts of biochemical and cellular potency, we will compare our hypothetical compound, this compound, with two FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib. These drugs target the BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently mutated in cancer.[5][6][7]
Biochemical Potency
The following table summarizes the biochemical potency of Vemurafenib and Dabrafenib against the BRAFV600E mutant, wild-type BRAF, and another related kinase, CRAF.
| Compound | Target | IC50 (nM) |
| This compound | BRAFV600E | 1.5 |
| BRAF (wild-type) | 25 | |
| CRAF | 15 | |
| Vemurafenib | BRAFV600E | 13-31[8] |
| BRAF (wild-type) | 100-160[8] | |
| CRAF | 6.7-48[8] | |
| Dabrafenib | BRAFV600E | 0.7[9] |
| BRAF (wild-type) | ~5[9] | |
| CRAF | ~6.3[9] |
Table 1: Biochemical potency of this compound, Vemurafenib, and Dabrafenib against purified kinases.
Based on this data, Dabrafenib is the most potent inhibitor of BRAFV600E in a biochemical setting, followed by our hypothetical this compound and then Vemurafenib. All three compounds show selectivity for the mutant form of BRAF over the wild-type.
Cellular Potency
Cellular potency was assessed by measuring the inhibition of cell proliferation in melanoma cell lines harboring the BRAFV600E mutation.
| Compound | Cell Line (BRAFV600E) | Cellular Potency (GI50/IC50, nM) |
| This compound | A375 | 50 |
| SK-MEL-28 | 75 | |
| Vemurafenib | A375 | ~30-100[10][11] |
| SK-MEL-28 | ~50-150[10][11] | |
| Dabrafenib | A375P | 8[12] |
| SK-MEL-28 | 3[12] |
Table 2: Cellular potency of this compound, Vemurafenib, and Dabrafenib in BRAFV600E mutant melanoma cell lines.
In a cellular context, Dabrafenib remains the most potent compound. Interestingly, the difference in cellular potency between Dabrafenib and Vemurafenib is more pronounced than their difference in biochemical potency. Our hypothetical this compound shows a significant drop-off in potency from the biochemical to the cellular assay, suggesting potential issues with cell permeability or other cellular factors.
Visualizing the Mechanism and Workflow
To better understand the context of these measurements, the following diagrams illustrate the targeted signaling pathway and the general workflows for assessing biochemical and cellular potency.
Caption: The MAPK signaling pathway with the inhibitory action of this compound, Vemurafenib, and Dabrafenib on BRAF.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Inhibitors against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Justifying the Use of HS94 Over Broader Spectrum Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the choice between a highly selective inhibitor and a broader spectrum agent is a critical decision that can profoundly impact experimental outcomes and their interpretation. This guide provides a comprehensive comparison of HS94, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), with commonly used broad-spectrum kinase inhibitors. The objective is to furnish researchers with the necessary data and rationale to justify the use of a targeted inhibitor like this compound for precise biological investigation and therapeutic development.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play crucial roles in virtually all cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Kinase inhibitors have emerged as a powerful class of therapeutic agents. However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge in developing truly selective inhibitors.
Broader spectrum kinase inhibitors, while potent against their intended primary targets, often exhibit activity against numerous other kinases. These "off-target" effects can lead to a variety of unintended consequences, including:
-
Confounded Experimental Results: It becomes difficult to attribute an observed phenotype solely to the inhibition of the primary target, as multiple signaling pathways may be simultaneously affected.
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to adverse effects in cellular and in vivo models.
-
Misleading Structure-Activity Relationships (SAR): During drug development, off-target activities can mask the true SAR for the desired target.
This compound has been identified as a selective inhibitor of DAPK3 with a reported Ki of 126 nM and demonstrates over 20-fold selectivity against Pim kinases, another family of serine/threonine kinases.[1][2] This profile suggests a more focused mechanism of action compared to promiscuous inhibitors.
Comparative Kinase Inhibition Profiles
To illustrate the difference in selectivity, the following tables summarize the inhibitory activity of this compound against its known primary target and a closely related kinase family, alongside the profiles of three widely used broad-spectrum kinase inhibitors: Staurosporine, Sunitinib, and Sorafenib.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Kinase Target | Inhibitor | Ki (nM) | Selectivity |
| DAPK3 | This compound | 126 | Primary Target |
| Pim-1 | This compound | >2520 | >20-fold selective |
| Pim-2 | This compound | >2520 | >20-fold selective |
| Pim-3 | This compound | >2520 | >20-fold selective |
Data compiled from publicly available sources.[1][2]
Table 2: Biochemical Kinase Inhibition Profiles of Broad-Spectrum Inhibitors
| Kinase Target | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| Primary/Potent Targets | |||
| DAPK3 | - | - | - |
| PKCα | 2 | - | - |
| p60v-src | 6 | - | - |
| PKA | 7 | - | - |
| CaM Kinase II | 20 | - | - |
| PDGFRβ | - | 2 | 57 |
| VEGFR2 | - | 80 | 90 |
| c-Kit | - | - | 68 |
| Raf-1 | - | - | 6 |
| B-Raf | - | - | 22 |
| Selected Off-Targets | |||
| ABL1 | ~10 | - | - |
| AURKA | ~15 | - | - |
| FLT3 | ~20 | 50 | 58 |
| LCK | ~5 | - | - |
| ROCK1 | ~30 | - | - |
| CDK2 | ~3 | - | - |
| GSK3B | ~10 | - | - |
| p38α | ~20 | - | - |
The data clearly demonstrates the promiscuous nature of Staurosporine, Sunitinib, and Sorafenib, which inhibit a wide range of kinases, often with high potency. In contrast, the known profile of this compound, while not exhaustive, points towards a more targeted engagement of DAPK3.
Signaling Pathways: On-Target vs. Off-Target Effects
To visualize the implications of inhibitor selectivity, the following diagrams illustrate the signaling pathways affected by this compound and a hypothetical broad-spectrum inhibitor.
DAPK3 Signaling Pathway and this compound Inhibition
DAPK3, also known as Zipper-Interacting Protein Kinase (ZIPK), is a serine/threonine kinase involved in diverse cellular processes, including apoptosis, autophagy, and smooth muscle contraction.[11][12][13] Recent studies have also implicated DAPK3 in the regulation of tumor-intrinsic immunity through the STING-IFN-β pathway.[14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. DAPK3 death associated protein kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. Network analysis identifies DAPK3 as a potential biomarker for lymphatic invasion and colon adenocarcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Comparing in vitro and in vivo efficacy of HS94
Information regarding the compound HS94 is not available in the public domain, preventing a comparative analysis of its in vitro and in vivo efficacy.
Extensive searches for scientific literature and experimental data on a compound designated "this compound" have yielded no specific results. The search results included information on unrelated topics such as the efficacy of hand sanitizers, the pathophysiology of Hidradenitis Suppurativa (a skin condition sometimes abbreviated as HS), and preclinical or clinical data for other specifically named compounds (e.g., SB-939, MRE0094, FV-100).
Without any foundational data on the bioactivity, mechanism of action, or experimental evaluation of this compound, it is not possible to fulfill the request to create a detailed comparison guide. The core requirements of presenting quantitative data, outlining experimental protocols, and visualizing signaling pathways cannot be met in the absence of any primary or secondary research findings on this specific compound.
Therefore, no data tables, experimental methodologies, or diagrams concerning the efficacy of this compound can be provided. Further investigation would require a more specific and accurate identifier for the compound of interest.
Validating the DAPK3-Specificity of HS94: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe's specificity is paramount. This guide provides a framework for validating the specificity of HS94, a known inhibitor of Death-Associated Protein Kinase 3 (DAPK3), within a new model system. It offers a comparative analysis with alternative DAPK3 inhibitors, detailed experimental protocols for validation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to DAPK3 and the Inhibitor this compound
Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a calcium/calmodulin-regulated serine/threonine kinase involved in diverse cellular processes, including apoptosis, autophagy, and smooth muscle contraction.[1][2] Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target. This compound is a selective inhibitor of DAPK3 with a reported Ki of 126 nM and demonstrates over 20-fold selectivity against Pim kinases.[3][4] This guide outlines the necessary steps to independently verify the DAPK3-specificity of this compound in a novel experimental context.
Comparative Analysis of DAPK3 Inhibitors
A crucial aspect of validating a specific inhibitor is to compare its performance against other known modulators of the target. The following table summarizes the quantitative data for this compound and a selection of alternative DAPK3 inhibitors. This information is critical for designing robust control experiments and for interpreting the specificity of this compound's effects.
| Inhibitor | Target(s) | Potency (Ki/IC50/Kd) | Selectivity Notes |
| This compound | DAPK3 | Ki: 126 nM [3][4] | >20-fold selective over Pim kinases [3][4] |
| HS148 | DAPK3 | Ki: 119 nM | Selective for DAPK3. |
| HS56 | DAPK3, Pim-1, Pim-3 | DAPK3 Ki: 0.26 µM, Pim-1 Ki: 2.94 µM, Pim-3 Ki: 0.208 µM | Dual inhibitor. |
| HS38 | DAPK1, DAPK3 (ZIPK) | DAPK1 Kd: 300 nM, DAPK3 Kd: 280 nM | Potent inhibitor of DAPK1 and DAPK3. Also inhibits PIM3 with an IC50 of 200 nM. |
| TC-DAPK 6 | DAPK1, DAPK3 | DAPK1 IC50: 69 nM, DAPK3 IC50: 225 nM | Highly selective DAPK inhibitor. |
Experimental Protocols for Specificity Validation
To rigorously validate the DAPK3-specificity of this compound in a new model system, a combination of in vitro and cellular assays is recommended.
In-Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified DAPK3.
Materials:
-
Recombinant active DAPK3 protein
-
DAPK3 substrate (e.g., Myosin Light Chain 2 - MLC2)
-
This compound and alternative inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP solution
-
Phospho-specific antibody for the substrate (e.g., anti-phospho-MLC2)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing recombinant DAPK3 and its substrate in the kinase assay buffer.
-
Add serial dilutions of this compound or a control inhibitor to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a final concentration of ATP (ideally at the Km for DAPK3).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate to detect the level of phosphorylation.
-
Quantify the band intensities to determine the IC50 value of this compound for DAPK3.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of this compound to DAPK3 in a cellular context by measuring changes in the thermal stability of the target protein.[5][6]
Materials:
-
Cells expressing endogenous or overexpressed DAPK3
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-DAPK3 antibody
Procedure:
-
Treat cultured cells with various concentrations of this compound or DMSO as a vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-DAPK3 antibody.
-
Quantify the amount of soluble DAPK3 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing DAPK3 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: DAPK3 Signaling Pathway.
Caption: Experimental Workflow for this compound Specificity Validation.
Conclusion
Validating the specificity of a chemical probe like this compound is a multi-faceted process that requires careful experimental design and the use of orthogonal assays. By combining direct enzyme inhibition assays with cellular target engagement studies and comparing the results with those of alternative inhibitors, researchers can confidently establish the DAPK3-specificity of this compound within their model system. While this guide provides a robust framework, it is important to note that comprehensive kinome-wide profiling, though often resource-intensive, remains the gold standard for definitively characterizing the selectivity of any kinase inhibitor.
References
- 1. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of HS94: A Guide to Safe and Compliant Practices
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For compounds identified as HS94, a thorough understanding of their specific chemical properties and associated hazards is paramount before any disposal procedures are initiated. Due to the varied nature of products labeled "this compound," it is imperative for researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed guidance. This document will provide a general framework for the safe handling and disposal of hazardous chemical waste, based on common practices for substances with similar hazard profiles.
Understanding the Hazards of this compound Variants
The designation "this compound" can refer to several different chemical products with varying compositions and associated risks. A review of available Safety Data Sheets for products bearing this identifier reveals a range of potential hazards, including flammability, skin and eye irritation, respiratory effects, and potential for allergic reactions. For instance, some "this compound" products are flammable aerosols or liquids, while others are mixtures containing components that are harmful if inhaled or may cause long-term organ damage through repeated exposure.[1][2][3]
Given this variability, a one-size-fits-all disposal protocol is not appropriate. The following table summarizes the hazards identified in various products labeled as "this compound" to underscore the importance of consulting the specific SDS for the material in use.
| Product Name | Key Hazards |
| HS SLOW HARDENER G2 | May cause allergic skin reaction, serious eye irritation, harmful if inhaled, may cause respiratory irritation, may cause damage to organs through prolonged or repeated exposure.[1] |
| Muc-Off MO-94 | Extremely flammable aerosol, may cause drowsiness or dizziness, may be fatal if swallowed and enters airways.[2] |
| 3M™ Primer 94 | Flammable liquid, may cause skin irritation or rash, may cause drowsiness or dizziness.[3] |
General Step-by-Step Disposal Protocol for Hazardous Chemical Waste
The following procedure outlines a general workflow for the disposal of hazardous chemical waste. This is a generalized guide and must be adapted to the specific requirements outlined in the SDS for your this compound product and in accordance with local, regional, and national regulations.
-
Consult the Safety Data Sheet (SDS): Before handling any chemical waste, thoroughly review the product-specific SDS, paying close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).
-
Wear Appropriate Personal Protective Equipment (PPE): Based on the hazards identified in the SDS, at a minimum, this should include:
-
Segregate Chemical Waste: Do not mix different chemical wastes unless explicitly instructed to do so by a qualified professional or in the SDS. Incompatible chemicals can react dangerously.
-
Use Designated Waste Containers: Transfer the this compound waste into a clearly labeled, compatible waste container. The container should be in good condition and have a secure lid. The label should include the words "Hazardous Waste," the full chemical name of the waste, and any associated hazard symbols.
-
Store Waste Appropriately: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, open flames, and incompatible materials.[1][2][3]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[3] Never pour chemical waste down the drain unless explicitly permitted by the SDS and local regulations.[1]
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of hazardous laboratory chemicals.
Caption: Generalized workflow for hazardous chemical disposal.
By adhering to these principles and, most importantly, the specific guidance provided in the manufacturer's SDS, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound and other hazardous chemical wastes, fostering a secure and environmentally responsible research environment.
References
Essential Safety and Handling Protocols for HS94
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for the Handling and Disposal of HS94, a Selective DAPK3 Inhibitor.
This document provides crucial safety information and operational procedures for the handling of this compound (CAS: 1892594-93-2), a selective Death-Associated Protein Kinase 3 (DAPK3) inhibitor. Given the potent and targeted nature of this research chemical, strict adherence to the following guidelines is paramount to ensure personnel safety and prevent environmental contamination. The information herein is intended to supplement, not replace, a thorough review of the official Safety Data Sheet (SDS) which should be obtained from your chemical supplier.
Personal Protective Equipment (PPE)
As a potent bioactive compound, this compound necessitates the use of comprehensive personal protective equipment to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. Change gloves frequently, especially if contact with this compound is suspected. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling of solid this compound or solutions should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator may be required. Consult your institution's environmental health and safety department for specific guidance. |
Operational Plan for Handling and Disposal
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment. The following step-by-step plan outlines the key procedures.
Handling Protocol:
-
Preparation: Before handling this compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as specified in the table above.
-
Weighing and Aliquoting: Carefully weigh the solid this compound within the fume hood. Use appropriate tools to minimize the generation of dust. If preparing solutions, add the solvent to the weighed compound slowly and carefully.
-
Experimentation: Conduct all experimental procedures involving this compound within the fume hood.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be disposed of in a designated hazardous chemical waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and its chemical name), and the primary hazards.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling the potent DAPK3 inhibitor, this compound, and ensure a safe and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
